Lamotrigine-13C2,15N2,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9Cl2N5 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5-13C2,1,2-15N2)2,3-dihydro-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H9Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3,9,16H,13H2,(H2,12,14)/i1D,2D,3D,8+1,9+1,15+1,16+1 |
InChI Key |
HJXIAMCURAGQKV-MZOSKNLOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[15N][15NH][13CH](N=[13C]2N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(N=C2N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Isotopically Labeled Lamotrigine: Focus on Lamotrigine-¹³C₂,¹⁵N₂,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled antiepileptic drug, Lamotrigine, with a specific focus on the theoretical variant Lamotrigine-¹³C₂,¹⁵N₂,d₃. While this specific combination of isotopes may not be commercially standard, this document extrapolates from available data on other common isotopologues to provide a robust resource for researchers. This guide covers the compound's core properties, its critical role in analytical and metabolic studies, and detailed methodologies for its application.
Introduction to Isotopically Labeled Lamotrigine
Lamotrigine is a broad-spectrum anticonvulsant used in the treatment of epilepsy and bipolar disorder.[1][2] Its therapeutic action is primarily attributed to the blockade of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate and aspartate.[][4][5][6]
Isotopically labeled versions of Lamotrigine, such as Lamotrigine-¹³C₂,¹⁵N₂,d₃, are indispensable tools in pharmaceutical research and development. The incorporation of stable heavy isotopes of carbon (¹³C), nitrogen (¹¹N), and hydrogen (deuterium, d) creates a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for quantitative analysis in complex biological matrices.[][8]
Physicochemical Properties
The fundamental physicochemical properties of unlabeled Lamotrigine and its isotopically labeled analogues are presented below. The properties for Lamotrigine-¹³C₂,¹⁵N₂,d₃ are calculated based on the addition of the specified isotopes.
| Property | Unlabeled Lamotrigine | Lamotrigine-¹³C,d₃ | Lamotrigine-¹³C₂,¹⁵N | Lamotrigine-¹³C₃,d₃ | Lamotrigine-¹³C₂,¹⁵N₂,d₃ (Calculated) |
| Molecular Formula | C₉H₇Cl₂N₅ | C₈¹³CH₄D₃Cl₂N₅ | C₇¹³C₂H₇Cl₂N₄¹⁵N | C₆¹³C₃H₄D₃Cl₂N₅ | C₇¹³C₂H₄D₃Cl₂N₃¹⁵N₂ |
| Molecular Weight ( g/mol ) | ~256.09 | ~260.10[9] | ~259.07[] | ~262.09[10] | ~264.10 |
| Monoisotopic Mass (Da) | ~255.0082 | ~259.0300 | Not Available | ~261.0367 | ~263.0336 |
| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(5-¹³C)1,2,4-triazine-3,5-diamine[9] | 6-(2,3-dichlorophenyl)-1,2,4-triazine-5,6-¹³C₂-3,5-diamine-¹⁵N[] | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[10] | 6-(2,3-dichloro-phenyl-d₃)-1,2,4-triazine-³C₂,¹⁵N₂-3,5-diamine (Hypothetical) |
| Purity | >98% | Not Available | 98% by CP; 99% atom ¹³C; 98% atom ¹⁵N[] | Not Available | Not Applicable |
Mechanism of Action of Lamotrigine
The therapeutic effects of Lamotrigine are primarily achieved through the modulation of neuronal excitability. The core mechanism involves the inhibition of voltage-sensitive sodium channels, leading to a stabilization of neuronal membranes.[4][6] This action is thought to suppress the release of the excitatory neurotransmitters glutamate and aspartate.[4] Additionally, Lamotrigine may also act on voltage-gated calcium channels.[4]
Experimental Protocols
Synthesis of Isotopically Labeled Lamotrigine
While a specific protocol for Lamotrigine-¹³C₂,¹⁵N₂,d₃ is not available, a general approach can be inferred from known synthesis routes for Lamotrigine and other isotopically labeled compounds. The synthesis generally involves the reaction of an appropriately labeled aminoguanidine derivative with a labeled 2,3-dichlorobenzoyl cyanide intermediate.
A patented method for the synthesis of unlabeled Lamotrigine involves reacting aminoguanidine bicarbonate and 2,3-dichlorobenzoyl cyanide with a reagent prepared from phosphorus pentoxide and methane sulfonic acid.[11][12] To produce the desired labeled compound, isotopically labeled starting materials would be required. For instance, ¹⁵N-labeled aminoguanidine and ¹³C-labeled 2,3-dichlorobenzoyl cyanide could be used. Deuterium atoms would typically be introduced on the phenyl ring of the 2,3-dichlorobenzoyl cyanide.
Quantification of Lamotrigine in Human Plasma using LC-MS/MS
Isotopically labeled Lamotrigine is crucial as an internal standard for the accurate quantification of the drug in biological samples, such as human plasma. The following is a representative protocol based on published methods.[13][14]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of Lamotrigine-¹³C₂,¹⁵N₂,d₃ internal standard solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm) is often suitable.[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate).[13] The gradient and composition should be optimized for peak shape and separation.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions.
-
3. Data Analysis
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.
-
The concentration of Lamotrigine in the unknown samples is determined from this calibration curve.
Quantitative Data and Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of Lamotrigine and an example isotopically labeled internal standard, Lamotrigine-¹³C₃,d₃. The values for Lamotrigine-¹³C₂,¹⁵N₂,d₃ are predicted.
| Parameter | Lamotrigine | Lamotrigine-¹³C₃,d₃[13] | Lamotrigine-¹³C₂,¹⁵N₂,d₃ (Predicted) |
| Precursor Ion (m/z) | 256.1 | 262.1 | 264.1 |
| Product Ion (m/z) | 211.3 | 217.2 | 219.2 |
| Dwell Time (ms) | 200 | 200 | 200 |
| Declustering Potential (V) | 48 | 48 | ~48 |
| Collision Energy (V) | 37 | 37 | ~37 |
| Collision Cell Exit Potential (V) | 14 | 14 | ~14 |
The extraction recovery for Lamotrigine from human plasma using solid-phase extraction is typically in the range of 73-80%.[13] The recovery for the isotopically labeled internal standard is generally comparable.[13]
Conclusion
Isotopically labeled Lamotrigine, including the theoretical variant Lamotrigine-¹³C₂,¹⁵N₂,d₃, is a vital tool for the accurate and precise quantification of the parent drug in biological matrices. Its use as an internal standard in LC-MS/MS assays is the gold standard for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lamotrigine: A Safe and Effective Mood Stabilizer for Bipolar Disorder in Reproductive-Age Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 8. Lamotrigine-13C,d3 | Benchchem [benchchem.com]
- 9. Lamotrigine-13C,d3 | C9H7Cl2N5 | CID 119058059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Lamotrigine-13C2,15N2,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lamotrigine-13C2,15N2,d3, a crucial internal standard for pharmacokinetic and metabolic studies. This document details the proposed synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format for researchers in drug development and related scientific fields.
Introduction to Lamotrigine and Isotopic Labeling
Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[1][2] Its mechanism of action is believed to involve the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[1][2][3] The use of isotopically labeled analogues, such as this compound, is indispensable in drug metabolism and pharmacokinetic (DMPK) studies to accurately quantify the drug and its metabolites in biological matrices.
This guide outlines a plausible synthetic route for this compound, leveraging established synthetic methodologies for Lamotrigine and commercially available isotopically labeled precursors.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-stage process, beginning with the synthesis of the isotopically labeled building blocks, followed by their assembly into the final product.
Diagram of the Proposed Synthetic Pathway
References
An In-depth Technical Guide to Lamotrigine-13C2,15N2,d3 for Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of stable isotope-labeled lamotrigine, specifically focusing on the principles of employing multiply-labeled molecules like Lamotrigine-13C2,15N2,d3, in pharmacokinetic and metabolism studies. While the exact combination of isotopes in "this compound" is not commonly cited in readily available literature, this guide is based on established methodologies using similarly labeled lamotrigine analogues (e.g., ¹³C₂,¹⁵N-lamotrigine and ¹³C,d₃-lamotrigine) which serve the same scientific purpose.
Stable isotope labeling is a powerful technique that allows for the differentiation of an administered drug from the endogenous or co-administered unlabeled drug. This is particularly useful in studies determining bioavailability, in vivo metabolic pathways, and for quantifying drug and metabolite levels with high precision using mass spectrometry, where the labeled compound serves as an ideal internal standard.
Lamotrigine Pharmacokinetics and Metabolism: A Synopsis
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Its pharmacokinetic profile is characterized by rapid and complete oral absorption, with a bioavailability of approximately 98%.[1][2] The drug exhibits first-order linear kinetics and is about 55% bound to plasma proteins.[1][3][4] The mean elimination half-life is around 29 hours in healthy adults, but this can be significantly altered by co-administered medications that induce or inhibit liver enzymes.[1][3]
The primary route of elimination for lamotrigine is extensive hepatic metabolism, predominantly through glucuronidation.[3][5] The main metabolizing enzymes are UDP-glucuronosyltransferases, particularly UGT1A4 and to a lesser extent, UGT2B7.[6][7] This process leads to the formation of several metabolites, the most significant being the inactive Lamotrigine-2-N-glucuronide, which accounts for the majority of the excreted dose.[6][8] Other metabolites include the 5-N-glucuronide, a minor N-oxide, and an N-methylated product.[6][8] Over 80% of a lamotrigine dose is recovered in the urine, primarily as these glucuronide conjugates.[6]
Metabolic Pathway of Lamotrigine
The metabolic conversion of lamotrigine is primarily a Phase II conjugation reaction. The major pathway and minor routes are depicted in the diagram below.
Caption: Metabolic pathway of Lamotrigine in humans.
Experimental Design for Pharmacokinetic Studies Using Stable Isotope-Labeled Lamotrigine
The use of a stable isotope-labeled version of lamotrigine is ideal for definitively determining key pharmacokinetic parameters such as absolute bioavailability and clearance without discontinuing a patient's existing therapy. A common approach is a crossover study design where a single oral dose is replaced with an intravenous (IV) infusion of the labeled drug.
General Experimental Workflow
The following diagram outlines a typical workflow for a clinical pharmacokinetic study using stable isotope-labeled lamotrigine.
Caption: Workflow for a Lamotrigine pharmacokinetic study.
Detailed Experimental Protocols
Protocol 1: Human Pharmacokinetic Study
This protocol is adapted from studies conducted on patients at steady-state lamotrigine therapy.[9]
-
Subject Enrollment: Recruit subjects who are on a stable maintenance dose of lamotrigine. Exclude individuals with significant renal or hepatic impairment.
-
Study Design: A two-period crossover design is often employed to compare different formulations (e.g., immediate-release vs. extended-release).
-
Dosing: On the study day, replace the subject's morning oral dose with a 50 mg intravenous dose of stable-labeled lamotrigine, administered over a short period (e.g., 15-30 minutes).
-
Blood Sampling: Collect serial blood samples in appropriate anticoagulant tubes (e.g., EDTA). A typical sampling schedule would be: pre-dose (0 hours), and at 5 minutes, 30 minutes, 1, 1.5, 2, 3, 4, 6, 8, 24, 48, 72, and 96 hours post-dose.[9]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for Quantification of Labeled and Unlabeled Lamotrigine
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.
-
Sample Preparation (Solid-Phase Extraction): [3]
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load a plasma sample (e.g., 200 µL) onto the cartridge.
-
Wash the cartridge with a methanol-water mixture (e.g., 20% methanol) and then with water to remove interferences.
-
Elute lamotrigine and its labeled counterpart with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions: [3]
-
Chromatographic Column: A C18 column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions for both unlabeled lamotrigine and the stable isotope-labeled variant would be monitored. For example:
-
Unlabeled Lamotrigine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: (Precursor ion + 7 Da) -> (Product ion with corresponding mass shift)
-
-
-
Calibration and Quality Control: Prepare calibration curves by spiking blank plasma with known concentrations of both unlabeled and labeled lamotrigine.[6] Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.[6]
Quantitative Data from Stable Isotope Studies
The following tables summarize pharmacokinetic data from a study in elderly patients that utilized an intravenous stable-labeled lamotrigine formulation to determine the absolute bioavailability and steady-state pharmacokinetics of oral immediate-release (IR) and extended-release (XR) formulations.[8]
Table 1: Steady-State Pharmacokinetic Parameters of Oral Lamotrigine Formulations in Elderly Patients
| Parameter | IR Lamotrigine (Mean ± SD) | XR Lamotrigine (Mean ± SD) |
| Cmax,ss (µg/mL) | 9.4 ± 4.1 | 7.9 ± 3.5 |
| Tmax,ss (h) | 1.3 (0.5 - 4.0) | 3.0 (1.0 - 8.0) |
| AUC0-24h,ss (µg·h/mL) | 148.6 ± 65.7 | 145.4 ± 64.9 |
| Absolute Bioavailability (F) | 73% | 92% |
| Degree of Fluctuation (%) | 73 | 49 |
| Data presented as Median (Range) |
Table 2: Pharmacokinetic Parameters of Intravenous Stable-Labeled Lamotrigine
| Parameter | Value (Mean ± SD) |
| Clearance (CL) | 1.80 L/h (for a 70kg patient)[5] |
| Volume of Distribution (Vd) | 96.6 L[5] |
| Half-life (t½) | 32 - 38 hours[9] |
Note: Clearance was found to be 27.2% lower in elderly patients compared to younger patients.[5]
Synthesis and Availability of Labeled Lamotrigine
The synthesis of isotopically labeled compounds like this compound is a specialized process. It involves introducing the stable isotopes during the chemical synthesis of the molecule. For instance, ¹³C atoms can be incorporated from labeled starting materials like potassium ¹³-cyanide, and ¹⁵N atoms can be introduced using ¹⁵N-labeled urea in the formation of the triazine ring.[10] Deuterium (d) atoms are typically introduced via reduction reactions using deuterium sources.
While a detailed, step-by-step synthesis protocol is generally proprietary, several vendors specialize in producing stable isotope-labeled compounds for research. Commercially available variants include Lamotrigine-¹³C₂,¹⁵N, Lamotrigine-¹³C,d₃, and Lamotrigine-¹³C,¹⁵N₄, which can be sourced from chemical suppliers for use as internal standards in analytical methods or as tracers in pharmacokinetic studies.[][12][13]
Conclusion
The use of stable isotope-labeled lamotrigine, such as this compound, offers a robust and precise method for elucidating the pharmacokinetics and metabolism of this important antiepileptic drug. This technical guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for researchers and drug development professionals to design and interpret studies utilizing this advanced methodology. The ability to simultaneously measure labeled and unlabeled drug allows for elegant study designs that can determine absolute bioavailability and clearance in patient populations without interrupting their essential ongoing therapy, leading to a better understanding of drug disposition and improved patient care.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biomol.com [biomol.com]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine-13C,D3 | CAS No- 2517756-06-6 | Simson Pharma Limited [simsonpharma.com]
- 5. Lamotrigine pharmacokinetics following oral and stable-labeled intravenous administration in young and elderly adult epilepsy patients: Effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cerilliant.com [cerilliant.com]
Technical Guide: Lamotrigine-¹³C₂,¹⁵N₂,d₃ Isotopic Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characteristics and applications of the stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N₂,d₃. This standard is a crucial tool for quantitative bioanalytical assays and pharmacokinetic studies, enabling precise and accurate measurement of lamotrigine in complex biological matrices.
Certificate of Analysis (Representative Data)
The following table summarizes the typical product specifications for Lamotrigine-¹³C₂,¹⁵N₂,d₃. Data is compiled from various suppliers of stable isotope-labeled compounds.
| Parameter | Specification |
| Chemical Name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-¹³C₂,¹⁵N₂,d₃ |
| Molecular Formula | C₇¹³C₂H₄D₃Cl₂N₃¹⁵N₂ |
| Molecular Weight | 264.09 g/mol |
| CAS Number | Not available for this specific combination |
| Purity | ≥98% (by HPLC) |
| Isotopic Purity | ≥99% atom ¹³C; ≥98% atom ¹⁵N; ≥97% atom D |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | -20°C for long-term storage |
Mechanism of Action and Applications
Lamotrigine is an anticonvulsant drug that stabilizes presynaptic neuronal membranes by blocking voltage-gated sodium channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate[1]. Its isotopically labeled counterpart, Lamotrigine-¹³C₂,¹⁵N₂,d₃, serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). The stable heavy isotopes incorporated into its structure ensure that it co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for accurate quantification.
A significant application of stable isotope-labeled lamotrigine is in pharmacokinetic studies to determine bioavailability without discontinuing a patient's existing therapy[2].
Experimental Protocol: Bioavailability Study Using a Stable Isotope Tracer
The following protocol outlines a crossover bioavailability study to compare immediate-release (IR) and extended-release (XR) formulations of lamotrigine in patients, as described in clinical research[2][3][4].
Objective: To determine the relative and absolute bioavailability of IR and XR lamotrigine formulations at steady-state.
Methodology:
-
Patient Cohort: Epilepsy patients undergoing chronic lamotrigine monotherapy.
-
Study Design: A two-period, crossover study.
-
Procedure:
-
Period 1: Patients receive their regular morning dose of either IR or XR lamotrigine. On the study day, this oral dose is replaced with a 50 mg intravenous (IV) dose of stable-labeled lamotrigine (e.g., ¹³C₂,¹⁵N-lamotrigine)[2].
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 13 times from 0 to 96 hours) post-administration[4].
-
Washout Period: A suitable washout period is observed.
-
Period 2: Patients are switched to the other formulation (XR or IR) for a period to reach steady-state (e.g., two weeks)[5]. The IV administration of the stable-labeled lamotrigine and the blood sampling protocol are then repeated.
-
-
Sample Analysis:
-
Plasma concentrations of both unlabeled (from the patient's regular dosing) and stable-labeled lamotrigine are measured using a validated LC-MS/MS method.
-
The stable isotope-labeled lamotrigine serves as the tracer for the IV dose, while a different isotopically labeled version (e.g., Lamotrigine-¹³C,d₃) can be used as an internal standard for the assay itself to ensure analytical precision.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), peak concentration (Cmax), time to peak concentration (Tmax), clearance (CL), and volume of distribution (Vd) are calculated for both the oral and IV administrations[2].
-
Absolute bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Visualizations
Experimental Workflow for Bioavailability Study
Caption: Workflow of a stable isotope-based bioavailability study for lamotrigine.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Principle of quantification using an isotopic internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Lamotrigine-13C2,15N2,d3 CAS number and molecular weight
This document provides the available technical specifications for the isotopically labeled compound Lamotrigine-13C2,15N2,d3, intended for researchers, scientists, and professionals in drug development.
Compound Data
The key quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, analytical method development, and interpretation of results in studies utilizing this stable isotope-labeled standard.
| Parameter | Value |
| CAS Number | Not Available |
| Molecular Weight | 264.09 |
It is important to note that while a specific CAS number for this compound was not identified, the molecular weight has been reported.[1] For reference, other isotopic variations of Lamotrigine possess different CAS numbers and molecular weights, such as Lamotrigine-13C,d3 (CAS: 1246815-13-3, MW: 260.10 g/mol ) and Lamotrigine-13C3,d3 (CAS: 1246815-13-3, MW: 262.09 g/mol ).[2][3][4][5]
Logical Relationship of Isotopic Labeling
The naming convention of this compound indicates a specific pattern of isotopic substitution within the molecule. The following diagram illustrates the logical relationship of the components in the compound's name.
References
- 1. Lamotrigine-13C2,15N2,d3_product_DataBase_PeptideDB [peptidedb.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lamotrigine-13C,d3 | C9H7Cl2N5 | CID 119058059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Purity of Lamotrigine-13C2,15N2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Lamotrigine-13C2,15N2,d3, a stable isotope-labeled internal standard essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document details the synthesis, quality control, and analytical methodologies used to ensure the precise isotopic enrichment and chemical purity of this critical research compound.
Introduction to Isotopically Labeled Lamotrigine
Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Stable isotope-labeled versions of lamotrigine, such as this compound, are indispensable tools in clinical and research settings. They serve as ideal internal standards for mass spectrometry-based quantification assays due to their similar chemical and physical properties to the unlabeled drug, but with a distinct mass-to-charge ratio (m/z). This allows for accurate and precise measurement of lamotrigine concentrations in biological matrices, minimizing experimental variability.
The specific isotopologue, this compound, is strategically labeled with two Carbon-13 atoms, two Nitrogen-15 atoms, and three Deuterium atoms. This labeling scheme provides a significant mass shift from the unlabeled compound, reducing the risk of isotopic cross-talk and enhancing the accuracy of analytical measurements.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that incorporates the stable isotopes at specific positions within the molecule. While the precise, proprietary synthesis methods of commercial suppliers are not publicly available, a plausible synthetic route can be extrapolated from known methods for synthesizing 1,2,4-triazine derivatives and unlabeled lamotrigine.
A key step in the synthesis of the 1,2,4-triazine ring involves the condensation of an aminoguanidine derivative with a diketone or a related species. To introduce the 13C and 15N labels into the triazine ring, isotopically labeled precursors are required. For instance, guanidine labeled with 15N can be used as a starting material. The two 13C atoms can be introduced via a labeled diketone precursor. The deuterium atoms are typically introduced by using deuterated reagents or solvents at a specific stage of the synthesis, often targeting positions less susceptible to exchange.
A generalized workflow for the synthesis is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. This data is typically provided by the manufacturer in a Certificate of Analysis. Below is a summary of typical purity specifications for this compound.
| Parameter | Specification |
| Chemical Purity | ≥98% (typically determined by HPLC or CP) |
| Isotopic Enrichment | |
| - 13C atoms | ≥99% |
| - 15N atoms | ≥98% |
| - Deuterium atoms | ≥97% |
| Molecular Formula | C₇[¹³C]₂H₄D₃Cl₂N₃[¹⁵N]₂ |
| Molecular Weight | Approximately 264.1 g/mol |
Note: The exact molecular weight will vary slightly based on the precise isotopic composition.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity requires sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution and confirming the mass of the labeled compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Set to a high-resolution mode (e.g., >10,000).
-
Scan Range: A narrow scan range around the expected m/z of the labeled compound.
-
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the desired isotopologue and other minor isotopic species are used to calculate the isotopic enrichment.
Caption: A workflow for determining isotopic purity using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the specific sites of isotopic labeling and can be used to confirm the structural integrity of the molecule.
Methodology:
-
Sample Preparation: A concentrated solution of the labeled lamotrigine is prepared in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To confirm the positions of deuterium incorporation by observing the absence of proton signals at specific chemical shifts.
-
¹³C NMR: To confirm the positions of the 13C labels. The signals from the labeled carbons will be significantly enhanced.
-
¹⁵N NMR: To directly observe the 15N nuclei, although this is often a less sensitive experiment.
-
-
Data Analysis: The integration of signals in the ¹H NMR spectrum can be used to quantify the degree of deuteration. The chemical shifts in the ¹³C and ¹⁵N spectra confirm the location of the labels.
Application in Metabolic Studies and Pharmacokinetics
The primary application of this compound is as an internal standard in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of lamotrigine.
Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main metabolites being the N2-glucuronide and N5-glucuronide. A minor metabolic pathway involves N-oxidation. The use of a stable isotope-labeled internal standard is crucial for accurately tracking the parent drug and its metabolites in biological samples such as plasma and urine.
Caption: The major metabolic pathways of Lamotrigine.
Conclusion
The isotopic purity of this compound is a critical factor for its reliable use in quantitative bioanalysis. A thorough understanding of its synthesis, quality control, and analytical characterization is essential for researchers and drug development professionals. The use of advanced analytical techniques such as HRMS and NMR ensures that the isotopic enrichment and chemical purity meet the stringent requirements for its application as an internal standard in regulated and research environments. This technical guide provides a foundational understanding of these aspects, enabling scientists to confidently utilize this important research tool.
Methodological & Application
Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. The method utilizes a stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N₂,d₃, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs a simple protein precipitation for sample preparation, enabling high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for routine use in clinical and research laboratories.
Introduction
Lamotrigine is a second-generation antiepileptic drug widely used in the treatment of epilepsy and bipolar disorder.[1][2] Due to its high pharmacokinetic variability influenced by factors such as co-medications and genetic polymorphisms, therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize treatment efficacy and minimize adverse effects.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and speed.[5][6]
The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust LC-MS/MS bioanalytical method. A SIL-IS, such as Lamotrigine-¹³C₂,¹⁵N₂,d₃, has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C₂,¹⁵N₂,d₃ as an internal standard.
Experimental
Materials and Reagents
-
Lamotrigine reference standard (purity >98%)
-
Lamotrigine-¹³C₂,¹⁵N₂,d₃ internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K₃EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of lamotrigine and Lamotrigine-¹³C₂,¹⁵N₂,d₃ in methanol.
-
Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.[5]
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of Lamotrigine-¹³C₂,¹⁵N₂,d₃ by diluting the stock solution with acetonitrile.
Sample Preparation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (50 ng/mL in acetonitrile).[7]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: m/z 256.1 → 211.1
-
Lamotrigine-¹³C₂,¹⁵N₂,d₃: m/z 263.1 → 218.1
-
-
Dwell Time: 100 ms
-
Collision Gas: Argon
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Results and Discussion
Method Validation
The described method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.
Linearity and LLOQ
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for lamotrigine in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with acceptable precision and accuracy, was determined to be 5 ng/mL.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 1. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percent deviation from the nominal concentration, was within ±15%.[5]
Recovery
The extraction recovery of lamotrigine and the internal standard was determined by comparing the peak areas of extracted samples with those of non-extracted standards. The mean recovery for lamotrigine was found to be consistent and reproducible across the different QC levels.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 1: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low | 15 | 4.8 | 102.3 | 6.2 | 101.5 |
| Medium | 250 | 3.5 | 98.9 | 4.7 | 99.8 |
| High | 4000 | 2.9 | 101.2 | 3.8 | 100.7 |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lamotrigine-13C,15N4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. mdpi.com [mdpi.com]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Bioanalytical Method for Lamotrigine Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (IS), Lamotrigine-¹³C₂,¹⁵N₂,d₃, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure allows for efficient sample clean-up and high-throughput analysis. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lamotrigine.
Introduction
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1][] Therapeutic drug monitoring is crucial for optimizing dosage and minimizing adverse effects due to its variable pharmacokinetics.[3] This necessitates a reliable and sensitive bioanalytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note presents a detailed protocol for a high-throughput LC-MS/MS method for Lamotrigine quantification in human plasma, employing Lamotrigine-¹³C₂,¹⁵N₂,d₃ as the internal standard.
Experimental
Materials and Reagents
-
Lamotrigine reference standard (purity ≥98%)
-
Lamotrigine-¹³C₂,¹⁵N₂,d₃ (isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K₂EDTA as anticoagulant)
-
Oasis HLB SPE cartridges (30 mg, 1 cc)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm)
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |
| Total Run Time | 3.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Lamotrigine | 256.0 | 211.0 | 80 | 35 |
| Lamotrigine-¹³C₂,¹⁵N₂,d₃ | 261.0 | 216.0 | 80 | 35 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Lamotrigine and Lamotrigine-¹³C₂,¹⁵N₂,d₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the Lamotrigine stock solution in 50:50 methanol:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard (100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Lamotrigine working solutions to obtain calibration standards at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 150 ng/mL).
Sample Preparation Protocol (Solid-Phase Extraction)
-
Sample Aliquoting: To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Lamotrigine-¹³C₂,¹⁵N₂,d₃).
-
Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Injection: Inject 5 µL into the LC-MS/MS system.
Results and Discussion
The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-200 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.2 | 5.5 | 9.8 | 7.1 |
| Low | 3 | 6.5 | 3.1 | 7.9 | 4.8 |
| Medium | 30 | 4.1 | -1.8 | 5.3 | -0.5 |
| High | 150 | 3.5 | 0.9 | 4.7 | 1.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The results are presented in Table 3. The extraction recovery for Lamotrigine was consistent across the concentration range. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects.
Table 3: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5 | 98.2 |
| Medium | 30 | 91.2 | 101.5 |
| High | 150 | 90.1 | 99.8 |
Visualizations
Caption: Experimental workflow for Lamotrigine quantification.
References
- 1. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 3. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols for Therapeutic Drug Monitoring of Lamotrigine using Lamotrigine-¹³C₂,¹⁵N₂,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anticonvulsant medication primarily used in the management of epilepsy and bipolar disorder.[1][2] Its therapeutic mechanism is principally attributed to the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1][2][3][4] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize dosage, minimize adverse effects, and enhance therapeutic efficacy.[5][6][7] The established therapeutic range for lamotrigine in plasma is generally considered to be between 2.5 and 15 mg/L.[7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy.[8] The use of a stable isotope-labeled internal standard (SIL-IS), such as Lamotrigine-¹³C₂,¹⁵N₂,d₃, is essential for reliable quantification. The SIL-IS closely mimics the physicochemical properties of the analyte, compensating for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical method.
These application notes provide a detailed protocol for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C₂,¹⁵N₂,d₃ as an internal standard with an LC-MS/MS-based assay.
Mechanism of Action of Lamotrigine
Lamotrigine exerts its therapeutic effects through a multi-faceted mechanism that ultimately leads to the stabilization of neuronal activity. The primary mode of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, lamotrigine reduces excessive neuronal firing. Additionally, lamotrigine is known to inhibit the release of glutamate, an excitatory neurotransmitter, further dampening neuronal hyperexcitability. Some studies also suggest a modulatory effect on calcium channels.[1][9]
Caption: Mechanism of action of Lamotrigine.
Experimental Protocols
This section details the methodology for the quantification of lamotrigine in human plasma.
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₂,¹⁵N₂,d₃ (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of lamotrigine and Lamotrigine-¹³C₂,¹⁵N₂,d₃ in methanol.
-
Working Standard Solutions: Serially dilute the lamotrigine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution: Dilute the Lamotrigine-¹³C₂,¹⁵N₂,d₃ stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex again.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Lamotrigine: m/z 256.0 → 211.0Lamotrigine-¹³C₂,¹⁵N₂,d₃: m/z 263.0 → 216.0 |
| Dwell Time | 100 ms |
Note: The specific MRM transitions for Lamotrigine-¹³C₂,¹⁵N₂,d₃ should be optimized based on the exact mass.
Caption: Therapeutic drug monitoring workflow.
Data Presentation
The following tables summarize the expected quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lamotrigine | 5 - 1250 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | < 5 | < 6 | 95 - 105 |
| Medium | 400 | < 4 | < 5 | 96 - 104 |
| High | 1000 | < 3 | < 4 | 97 - 103 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 85 ± 5 | 90 - 110 |
| High | 1000 | 88 ± 4 | 92 - 108 |
Method Validation
This LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for clinical applications. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term).
Conclusion
The described LC-MS/MS method, utilizing Lamotrigine-¹³C₂,¹⁵N₂,d₃ as an internal standard, provides a robust, sensitive, and selective approach for the therapeutic drug monitoring of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for clinical decision-making. This protocol offers a solid foundation for researchers and clinicians to implement reliable lamotrigine TDM in their laboratories.
References
- 1. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Therapeutic drug monitoring of lamotrigine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid-Liquid Extraction of Lamotrigine and its Internal Standard from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring of lamotrigine is crucial for optimizing dosage regimens, ensuring efficacy, and avoiding toxicity. This application note provides a detailed protocol for the extraction of lamotrigine and a suitable internal standard from human plasma using a liquid-liquid extraction (LLE) method. LLE is a robust and cost-effective technique for sample clean-up and concentration prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
The LLE method is based on the differential solubility of lamotrigine in aqueous and immiscible organic solvents. By adjusting the pH of the plasma sample to an alkaline state, lamotrigine is converted to its non-ionized form, which is more soluble in organic solvents. This allows for its efficient extraction from the aqueous plasma matrix into the organic phase, leaving behind endogenous interferences such as proteins and salts. An internal standard is added prior to extraction to correct for variations in extraction efficiency and sample volume.
Data Summary
The following tables summarize the quantitative data from various validated methods for the liquid-liquid extraction of lamotrigine.
Table 1: Liquid-Liquid Extraction Parameters for Lamotrigine Analysis
| Analyte | Internal Standard | Biological Matrix | Extraction Solvent | pH Condition |
| Lamotrigine | Chloramphenicol | Human Plasma | Ethyl acetate | Alkaline (pH 10)[1] |
| Lamotrigine | Thiopental | Human Serum | Chloroform | Alkaline (pH 9.8)[2] |
| Lamotrigine | Not specified | Human Plasma | Dichloromethane | Buffered |
| Lamotrigine | Papaverine | Human Plasma | Not specified | Not specified |
| Lamotrigine | Carbamazepine | Rabbit Plasma | Acetonitrile | Not specified[3] |
| Lamotrigine | Barbital sodium | Human Plasma | Not specified | Alkaline |
Table 2: Method Validation Data for Lamotrigine Quantification
| Parameter | Method 1 (HPLC-PDA)[1] | Method 2 (HPLC)[2] | Method 3 (UPLC-DAD) | Method 4 (HPLC) |
| Linearity Range (µg/mL) | 0.1 - 10 | 0.5 - 20 | 0.05 - 12 | 1.0 - 50 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | 0.05 | 1.0 |
| Intra-day Precision (%RSD) | < 9.0 | 1.63 | < 4 | < 4 |
| Inter-day Precision (%RSD) | < 9.0 | 3.7 | < 4 | < 4 |
| Accuracy (%) | -7.6 to 10.1 (as % bias) | Not specified | Not specified | 100.3 to 103 |
| Recovery (%) | ≥ 98.9 | Not specified | ≥ 80 | > 83 |
Experimental Protocols
This section provides a detailed methodology for the liquid-liquid extraction of lamotrigine from human plasma.
Materials and Reagents
-
Lamotrigine reference standard
-
Chloramphenicol (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Human plasma (drug-free)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Lamotrigine Stock Solution (100 µg/mL): Accurately weigh 10 mg of lamotrigine reference standard and dissolve it in 100 mL of methanol.[4]
-
Lamotrigine Working Standards: Prepare working standards by serially diluting the stock solution with methanol to achieve concentrations of 10 µg/mL and 1 µg/mL.[4]
-
Internal Standard (Chloramphenicol) Stock Solution (100 µg/mL): Accurately weigh 10 mg of chloramphenicol and dissolve it in 100 mL of methanol.[4]
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the lamotrigine working standards into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL).[4]
-
Carbonate Buffer (pH 10): Prepare a buffer solution containing sodium carbonate and sodium bicarbonate and adjust the pH to 10.
Sample Preparation and Extraction Protocol
-
Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a 10 mL glass test tube.
-
Add 25 µL of the internal standard solution (chloramphenicol, 100 µg/mL) to each tube.[1]
-
Add 250 µL of carbonate buffer (pH 10) to each tube.[1]
-
Add 2 mL of ethyl acetate to each tube.[1]
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 3500 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean conical tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of the mobile phase used for the analytical method.[1]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of lamotrigine.
Logical Relationship of Extraction
Caption: Principle of pH-dependent partitioning in LLE.
References
- 1. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Lamotrigine and Its Labeled Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anticonvulsant drug widely used in the treatment of epilepsy and bipolar disorder.[1][2] Quantitative analysis of lamotrigine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.[3][4] The use of a stable isotope-labeled internal standard, such as lamotrigine-¹³C₃,d₃ or lamotrigine-d₃, is a common and recommended practice in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][5][6]
This application note provides detailed chromatographic conditions and protocols for the effective separation of lamotrigine from its labeled analog using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Chromatographic Conditions
A summary of various chromatographic conditions reported for the separation of lamotrigine, often in the presence of an internal standard (which can be a labeled analog), is presented below. These conditions can be adapted for the specific separation of lamotrigine from its labeled analog.
Table 1: HPLC and UPLC-MS/MS Conditions for Lamotrigine Analysis
| Parameter | Method 1: HPLC-PDA | Method 2: LC-MS/MS | Method 3: UPLC-MS/MS |
| Instrumentation | Waters 2695 Separations Module with Waters 996 PDA Detector[7] | Shimadzu LC-20AD system with a tandem mass spectrometer[3] | Waters ACQUITY UPLC I-Class System with a Xevo TQD tandem quadrupole mass spectrometer[8] |
| Column | XBridge® Shield RP18 (4.6 x 250 mm, 5 µm)[7] | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm)[3] | Waters ACQUITY UPLC BEH C18 (2.1 x 30 mm, 1.7 µm)[8] |
| Mobile Phase | Acetonitrile: 1 mM Phosphate Buffer (pH 6.5) (30:70, v/v)[7] | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[3] | A: 2 mM Ammonium Acetate in Water with 0.1% Formic AcidB: 2 mM Ammonium Acetate in Methanol with 0.1% Formic Acid (Gradient)[8] |
| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[3] | 0.5 mL/min[8] |
| Column Temperature | Room Temperature[7] | Not Specified | 45 °C[8] |
| Injection Volume | 20 µL[7] | 10 µL[3] | Not Specified |
| Detector | Photodiode Array (PDA) at 305.7 nm for Lamotrigine[7] | Tandem Mass Spectrometer (MS/MS) | Tandem Mass Spectrometer (MS/MS)[8] |
| Internal Standard | Chloramphenicol[7] | Lamotrigine-¹³C₃, d₃[3] | Isotopes of all analytes[8] |
Experimental Protocols
The following are generalized protocols based on published methods for the analysis of lamotrigine, which can be specifically applied to the separation from its labeled analog.
Protocol 1: HPLC-PDA Analysis of Lamotrigine
This protocol is adapted from a method for determining lamotrigine in human plasma.[7]
1. Preparation of Mobile Phase:
-
Prepare a 1 mM phosphate buffer and adjust the pH to 6.5.
-
Mix acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
-
Degas the mobile phase ultrasonically before use.[7]
2. Standard Solution Preparation:
-
Prepare a stock solution of lamotrigine and its labeled analog in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serially diluting the stock solution.
3. Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in Table 1, Method 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard solution.
-
Monitor the separation at a wavelength of 305.7 nm.
-
The expected retention time for lamotrigine is approximately 5.75 minutes under these conditions.[7] The labeled analog is expected to have a very similar retention time.
Protocol 2: LC-MS/MS Analysis of Lamotrigine and its Labeled Analog
This protocol is based on a method for the quantification of lamotrigine in human plasma using a labeled internal standard.[3]
1. Preparation of Mobile Phase:
-
Prepare a 5 mM ammonium formate solution.
-
Mix acetonitrile and the ammonium formate solution in a 90:10 (v/v) ratio.[3]
2. Standard Solution Preparation:
-
Prepare stock solutions of lamotrigine and lamotrigine-¹³C₃, d₃ (1000 µg/mL) in methanol.[3]
-
Prepare working solutions by diluting the stock solutions in methanol-water (50:50, v/v).[3]
3. Chromatographic and Mass Spectrometric Analysis:
-
Configure the LC-MS/MS system according to the parameters in Table 1, Method 2.
-
The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).[3]
-
Optimize MS/MS parameters such as declustering potential, collision energy, and precursor-product ion transitions for both lamotrigine and its labeled analog.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of lamotrigine and its labeled analog.
Caption: Workflow for Lamotrigine Analysis.
Logical Relationship of Chromatographic Parameters
This diagram shows the key parameters that are optimized to achieve the separation of lamotrigine and its labeled analog.
Caption: Chromatographic Parameter Relationships.
References
- 1. jhrlmc.com [jhrlmc.com]
- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Lamotrigine-13C2,15N2,d3: An Application Note and Protocol
This document provides detailed guidelines and protocols for the preparation of stock solutions of the isotopically labeled internal standard, Lamotrigine-13C2,15N2,d3. This internal standard is crucial for the accurate quantification of the anticonvulsant drug Lamotrigine in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder. Accurate measurement of its concentration in patient samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it corrects for variability in sample preparation and instrument response. This internal standard has a distinct mass-to-charge ratio from the unlabeled drug, allowing for precise differentiation and quantification.[1][2] The mechanism of action of Lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key properties and recommended conditions for handling this compound. These are based on data for structurally similar isotopologues and should be confirmed with the Certificate of Analysis provided by the supplier.
Table 1: Solubility Data
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | [1][3] |
| N,N-Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Methanol:Water (1:1) | Used for working solutions | [6] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1][3] |
| Stock Solution in Solvent | -80°C | Up to 6 months | [3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of primary stock solutions and subsequent working solutions of this compound.
Materials and Equipment
-
This compound solid powder
-
High-purity solvents (e.g., DMSO, Methanol, HPLC-grade water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Cryogenic vials for aliquoting and storage
Protocol for Preparation of Primary Stock Solution (e.g., 1 mg/mL in DMSO)
-
Equilibration: Allow the vial containing the solid this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the solid powder (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]
Protocol for Preparation of Working Solutions
Working solutions are typically prepared by diluting the primary stock solution with a solvent that is compatible with the analytical method (e.g., a mixture of methanol and water for LC-MS).[6]
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the primary stock solution required to achieve the desired concentration for the working solution.
-
Preparation: Using a calibrated micropipette, transfer the calculated volume of the primary stock solution into a volumetric flask.
-
Volume Adjustment: Dilute to the final volume with the appropriate solvent (e.g., 50:50 methanol:water).[6]
-
Homogenization: Mix the working solution thoroughly.
-
Storage: Store the working solution under appropriate conditions. For daily use, refrigeration at 2-8°C may be suitable, but long-term stability should be verified.
Diagrams
The following diagrams illustrate the experimental workflow for using the this compound internal standard in a typical quantitative analysis.
Caption: Workflow for the preparation and use of this compound internal standard.
The mechanism of action of Lamotrigine, while not a classical signaling pathway, involves the modulation of ion channel activity. The following diagram illustrates this process.
Caption: Mechanism of action of Lamotrigine on neuronal excitability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Purchasing and Utilizing Isotopically Labeled Lamotrigine for Research: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis. This document provides a guide to sourcing Lamotrigine-13C2,15N2,d3 and outlines a general protocol for its use in a typical research application.
Sourcing this compound
Several reputable suppliers provide isotopically labeled lamotrigine for research purposes. When purchasing, it is essential to consider the specific isotopic labeling pattern required for your experimental design, as well as the purity and certification provided by the supplier. Below is a summary of potential vendors and their product specifications.
| Supplier | Product Name | Catalog Number | Purity | Storage |
| BOC Sciences | Lamotrigine-[13C2,15N] | - | 98% by CP; 99% atom 13C; 98% atom 15N | Store at -20°C |
| MedchemExpress | Lamotrigine-13C2,15N | HY-B0495S3 | - | Room temperature in continental US; may vary elsewhere |
| Selleck Chemicals | Lamotrigine-13C,d3 | - | - | 3 years -20°C powder |
| Cayman Chemical | Lamotrigine-d3 | - | ≥99% deuterated forms (d1-d3) | - |
| Sussex Research Laboratories Inc. | Lamotrigine-¹³C d3 | SI120030 | - | - |
Note: The exact isotopic substitution pattern (e.g., 13C2,15N2,d3) may vary between suppliers. Researchers should carefully verify the certificate of analysis to ensure the product meets their specific needs.
Application: Internal Standard for Pharmacokinetic Studies
A primary application of isotopically labeled lamotrigine is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of unlabeled lamotrigine in biological matrices (e.g., plasma, serum, urine). The stable isotope-labeled version co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for precise correction of variations in sample preparation and instrument response.
Experimental Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study utilizing isotopically labeled lamotrigine as an internal standard.
Protocol: Quantification of Lamotrigine in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of lamotrigine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Lamotrigine (unlabeled standard)
-
This compound (Internal Standard)
-
Human Plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve lamotrigine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of unlabeled lamotrigine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to create the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
-
Aliquoting:
-
To each well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
-
Addition of Internal Standard:
-
Add 20 µL of the 100 ng/mL internal standard working solution to all wells except for the blank samples. To the blank, add 20 µL of 50:50 methanol:water.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
-
Mixing and Centrifugation:
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
-
Transfer:
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of lamotrigine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Lamotrigine: Q1/Q3 transition to be optimized based on the instrument.
-
This compound: Q1/Q3 transition to be optimized (will be higher m/z than the unlabeled compound).
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of lamotrigine to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of lamotrigine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway of Lamotrigine
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.
By following these guidelines for sourcing and application, researchers can effectively utilize isotopically labeled lamotrigine in their studies to achieve accurate and reliable quantitative results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Lamotrigine-13C2,15N2,d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Lamotrigine and its internal standard, Lamotrigine-13C2,15N2,d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry settings for Lamotrigine and this compound?
A1: For initial setup, operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[1] The expected precursor ion for Lamotrigine is the protonated molecule [M+H]⁺ at m/z 256.1.[1] The most common product ion is m/z 211.3.[1] For the internal standard this compound, the theoretical precursor ion [M+H]⁺ is m/z 263.1. A predicted product ion, based on the fragmentation of similar labeled standards, is m/z 217.2. It is highly recommended to confirm these transitions by direct infusion of the analytical standard.
Q2: How can I optimize the signal intensity for Lamotrigine?
A2: Signal intensity can be optimized by infusing a standard solution of Lamotrigine directly into the mass spectrometer.[1] Adjust source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal of the precursor and product ions. A mobile phase containing acetonitrile has been shown to provide a higher mass spectrometric response compared to methanol.[1]
Q3: What are the common sample preparation techniques for Lamotrigine analysis in plasma?
A3: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[2][3] Protein precipitation with acetonitrile or methanol is a simpler and faster method.[2][3] SPE, often using Oasis HLB cartridges, can provide a cleaner extract, reducing matrix effects.[4][5]
Q4: What type of liquid chromatography (LC) column is suitable for Lamotrigine analysis?
A4: A reverse-phase C18 column is commonly used for the chromatographic separation of Lamotrigine.[6] Various column geometries are available, with shorter columns (e.g., 50 mm) allowing for faster analysis times.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization parameters. | Infuse a standard solution and optimize source voltage, gas flows, and temperatures.[1] |
| Inefficient sample extraction. | Evaluate different sample preparation methods (e.g., protein precipitation vs. SPE). Ensure proper pH adjustment during extraction. | |
| Mobile phase composition. | Test different mobile phase compositions. Acetonitrile often provides better ionization efficiency for Lamotrigine than methanol.[1] | |
| Poor Peak Shape | Incompatible mobile phase with the analytical column. | Ensure the mobile phase pH is appropriate for the column and the analyte. The use of a small amount of formic acid (e.g., 0.1%) is common.[2] |
| Column degradation. | Replace the analytical column and guard column. | |
| High Background Noise | Matrix effects from the sample. | Improve sample cleanup by using SPE.[4] A diversion valve can also be used to direct the early and late eluting components to waste.[6] |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and flush the LC system. | |
| Inconsistent Results | Instability of the analyte in the sample or processed extract. | Perform stability studies to assess the stability of Lamotrigine under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).[1] |
| Improper integration of chromatographic peaks. | Review and adjust peak integration parameters. | |
| Interference with Internal Standard | Co-eluting compounds with similar mass transitions. | A known interference is the sodium adduct of felbamate, which can interfere with Lamotrigine internal standards. Increasing the collision energy can help to resolve this interference. |
| Isotopic contribution from the analyte. | Due to the two chlorine atoms in Lamotrigine, there is a significant isotopic pattern.[1] Using an internal standard with a sufficient mass difference is recommended.[1] |
Quantitative Data Summary
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Kinetex® C18 (50 mm × 2.1 mm, 2.6 μm) | [6] |
| Mobile Phase A | 0.1% Formic acid in Water | [2][6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.5 - 0.65 mL/min | [1][6] |
| Column Temperature | 35 - 50 °C | [1][6] |
| Injection Volume | 1 - 10 µL | [1][6] |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Lamotrigine | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1] |
| Precursor Ion (m/z) | 256.1 | 263.1 (Predicted) | [1] |
| Product Ion (m/z) | 211.3 | 217.2 (Predicted) | [1] |
| Collision Energy (V) | Optimization Required | Optimization Required | |
| Dwell Time (ms) | 200 | 200 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
To 100 µL of plasma sample, add 200 µL of 4% phosphoric acid and the internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.[6]
-
Elute the analyte and internal standard with 1 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).[6]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Lamotrigine analysis.
Caption: A logical troubleshooting workflow for mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize matrix effects in lamotrigine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of lamotrigine.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in lamotrigine bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for lamotrigine by co-eluting endogenous components from the biological sample (e.g., plasma, blood).[1] This phenomenon, typically observed in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] Undetected and unaddressed matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Why is it crucial to minimize matrix effects for lamotrigine analysis?
A2: Lamotrigine is an anti-epileptic drug with significant pharmacokinetic variability, often requiring therapeutic drug monitoring (TDM) to optimize dosage.[3][4] Matrix effects can lead to erroneous quantification of plasma concentrations, potentially impacting clinical decisions.[1] Minimizing these effects is essential for method robustness and to ensure reliable data for pharmacokinetic, bioequivalence, or clinical studies.[5][6]
Q3: What are the primary causes of matrix effects in biological samples?
A3: The main sources of matrix effects are endogenous components of the biological sample that co-elute with the analyte.[1] In plasma or serum analysis, phospholipids are a major cause of ion suppression.[7] Other sources include salts, proteins, metabolites, and other exogenous compounds like co-administered drugs.[1] The choice of sample preparation technique, chromatographic conditions, and ionization method (e.g., ESI vs. APCI) can significantly influence the severity of matrix effects.[1] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[1]
Q4: How can an internal standard (IS) help manage matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects.[2] The ideal IS, a stable isotope-labeled (SIL) version of the analyte (e.g., lamotrigine-¹³C₃, d₃), co-elutes with lamotrigine and experiences the same degree of ion suppression or enhancement.[2][6] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect can be normalized, thus improving data accuracy and precision.[2][8]
Troubleshooting Guide
Problem 1: I am observing poor reproducibility and high variability in my quality control (QC) samples.
-
Probable Cause: Inconsistent or significant matrix effects between different lots of biological matrix.[6] This is known as the relative matrix effect.
-
Solution:
-
Evaluate Matrix Effect Across Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix (e.g., human plasma).[2] The precision of results for QC samples prepared in these different lots should be within acceptable limits (e.g., ≤15% CV).[2]
-
Optimize Sample Preparation: If variability is high, your sample cleanup may be insufficient. Switch from a simpler method like protein precipitation (PPT) to a more rigorous one like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering endogenous components.[1][7]
-
Use a Stable Isotope-Labeled IS: Ensure you are using a SIL internal standard. An analog IS may not co-elute perfectly with lamotrigine and thus may not adequately compensate for variability in ion suppression.[2][9]
-
Problem 2: The sensitivity of my assay is lower than expected (high Limit of Quantification).
-
Probable Cause: Significant ion suppression is occurring, reducing the signal intensity for lamotrigine.[1]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to better separate lamotrigine from the region where most matrix components elute. Often, phospholipids elute shortly after the solvent front. Increasing the retention of lamotrigine can move it into a "cleaner" region of the chromatogram.[1]
-
Enhance Sample Cleanup: Implement a more effective sample preparation technique. SPE is highly effective at removing phospholipids and other interferences.[4][10] Techniques like HybridSPE-Phospholipid are specifically designed for targeted phospholipid removal.[10]
-
Reduce Injection Volume: Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[11]
-
Check Mobile Phase Flow Rate: In ESI, a lower mobile phase flow rate can sometimes reduce the degree of ion suppression.
-
Problem 3: How do I quantitatively assess the matrix effect?
-
Probable Cause: You need a systematic way to measure the impact of the matrix on your analyte's signal.
-
Solution:
-
Use the Post-Extraction Spiking Method: This is the standard approach for quantifying matrix effects.[2] It involves comparing the peak area response of an analyte spiked into a blank, extracted matrix (post-extraction) with the response of the analyte in a neat solution (mobile phase or reconstitution solvent).
-
Calculate the Matrix Factor (MF): The Matrix Factor is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)[2]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor: To assess how well the IS compensates for the matrix effect, calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[2]
-
A value close to 1.0 demonstrates that the IS effectively tracks and corrects for the matrix effect.[2]
-
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various validated bioanalytical methods for lamotrigine.
Table 1: Lamotrigine Extraction Recovery
| Biological Matrix | Extraction Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | Internal Standard | IS Mean Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | 12.52 | 73.2 ± 4.5 | Lamotrigine-¹³C₃, d₃ | 65.1 ± 7.7 | [6] |
| Human Plasma | Solid-Phase Extraction (SPE) | 391.28 | 78.0 ± 9.5 | Lamotrigine-¹³C₃, d₃ | 65.1 ± 7.7 | [6] |
| Human Plasma | Solid-Phase Extraction (SPE) | 978.20 | 80.2 ± 1.0 | Lamotrigine-¹³C₃, d₃ | 65.1 ± 7.7 | [6] |
| Human Plasma | Solid-Phase Extraction (SPE) | Not Specified | 97.9 | 3,5-diamino-6-phenyl-1,2,4-triazine | 92.5 | [5] |
| Rat Plasma | Protein Precipitation | LQC, MQC, HQC | >88% | Midazolam | >88% | [12] |
Table 2: Matrix Effect Evaluation for Lamotrigine
| Biological Matrix | Evaluation Method | Analyte Concentration | Matrix Effect (%) | IS-Normalized Matrix Factor | Conclusion | Reference |
| Rat Plasma | Post-Extraction Spiking | LQC, MQC, HQC | 91 - 105 | Not Reported | No significant matrix effect | [12] |
| Human Plasma | Post-Extraction Spiking | LQC, MQC, HQC | Precision (RSD) among lots: 3.20% - 11.86% | Not Reported | No significant interfering peaks observed | [4] |
| Dried Blood Spots | Comparison of calibration curve slopes | Not Specified | RSD among lots: 3.0% | Not Reported | Method is free from significant relative matrix effects | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lamotrigine from Human Plasma
This protocol is adapted from methodologies that have demonstrated effective sample cleanup and high recovery.[4][5]
-
Cartridge Conditioning:
-
Sample Pre-treatment:
-
Sample Loading:
-
Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Final Preparation:
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol follows the post-extraction spiking approach.[2][6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high QC concentrations in the mobile phase or final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step (e.g., after elution from SPE), spike the blank extracts with lamotrigine and IS to the same low and high QC concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Prepare QC samples by spiking blank matrix with lamotrigine and IS before extraction. Extract these samples using your validated method. (This set is used for recovery calculation, not matrix effect).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
For both low and high QC levels, calculate the average peak area from Set B and Set A.
-
MF = [Mean Peak Area from Set B] / [Mean Peak Area from Set A]
-
Calculate the MF for both the analyte and the IS separately.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = [MF of Lamotrigine] / [MF of Internal Standard]
-
-
Assess Results:
-
The coefficient of variation (%CV) of the IS-normalized matrix factors across the different lots of matrix should not exceed 15%.[2]
-
Visualizations
Workflow for Sample Preparation and Matrix Effect Minimization
Caption: Sample preparation and analysis workflow for mitigating matrix effects.
Logic for Evaluating Matrix Effect using Post-Extraction Spiking
Caption: Logical flow for calculating and interpreting the Matrix Factor (MF).
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Lamotrigine, Oxcarbazepine, Lacosamide, and Topiramate in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lamotrigine-13C2,15N2,d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability with Lamotrigine-13C2,15N2,d3 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the antiepileptic drug Lamotrigine. It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it has a higher mass than the unlabeled drug due to the incorporation of heavy isotopes (2 atoms of Carbon-13, 2 atoms of Nitrogen-15, and 3 atoms of Deuterium), it can be distinguished from the analyte by the mass spectrometer.[3][4][5][6] Its chemical and physical properties are nearly identical to the unlabeled Lamotrigine, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in the analytical process, leading to more accurate and precise quantification of Lamotrigine.[1]
Q2: What are the common causes of signal instability for an isotopically labeled internal standard like this compound?
Signal instability for an internal standard can manifest as drifting peak areas, inconsistent ion ratios, or high variability between injections.[7][8] Common causes include:
-
LC System Issues: Inconsistent pump performance, mobile phase composition variability, column degradation, or temperature fluctuations.[8][9]
-
Mass Spectrometer Issues: Instability in the ion source, contamination of the instrument, or fluctuations in voltages.[10][11]
-
Sample Preparation: Inconsistent extraction recovery, presence of interfering matrix components (ion suppression or enhancement), or variability in sample volume.[7]
-
Internal Standard Solution: Degradation of the IS stock or working solutions, or errors in dilution.
-
Cross-Signal Contribution: Interference from the unlabeled analyte's isotopes with the signal of the internal standard, especially at high analyte concentrations.[1][12]
Q3: What are acceptable performance criteria for the this compound internal standard signal?
While specific criteria may vary between laboratories and assays, general guidelines for internal standard performance include:
-
Peak Area Reproducibility: The coefficient of variation (%CV) of the internal standard peak area should typically be less than 15% across a batch of samples.
-
Retention Time Stability: The retention time should be consistent, with minimal drift throughout the analytical run.
-
No Interference: There should be no significant peaks in blank samples at the retention time and m/z transition of the internal standard.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving signal instability issues with this compound.
Issue 1: Drifting Internal Standard Peak Area
A continuous increase or decrease in the IS peak area across an analytical run can indicate a systemic issue.
| Potential Cause | Diagnostic Check | Corrective Action |
| LC System Not Equilibrated | Review chromatograms of early injections. Is the retention time also shifting? | Ensure the LC system is adequately equilibrated with the mobile phase before starting the run. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase. | Ensure proper mixing and degassing of the mobile phase. |
| Column Degradation | Inject a system suitability test (SST) sample. Check for peak shape and retention time. | Replace the analytical column. |
| Ion Source Contamination | Visually inspect the ion source. | Clean the ion source according to the manufacturer's recommendations. |
| Temperature Fluctuations | Check the ambient laboratory temperature and the column oven temperature stability. | Ensure a stable laboratory environment and proper functioning of the column oven. |
Issue 2: High Variability in Internal Standard Peak Area (%CV > 15%)
Random and significant fluctuations in the IS peak area between injections can compromise data quality.
| Potential Cause | Diagnostic Check | Corrective Action |
| Inconsistent Sample Preparation | Review the sample preparation protocol. Are there any steps prone to variability? | Ensure consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Autosampler Malfunction | Check the injection volume precision by repeatedly injecting a standard solution. | Service or repair the autosampler. Check for air bubbles in the syringe. |
| Matrix Effects | Analyze samples with and without the matrix to assess ion suppression or enhancement. | Optimize the sample cleanup procedure to remove interfering components. Consider a different ionization source if available. |
| Internal Standard Solution Instability | Prepare a fresh working solution of the internal standard. | Store stock and working solutions at the recommended temperature and protect from light if necessary. |
Issue 3: Poor Peak Shape of the Internal Standard
Tailing, fronting, or split peaks can affect the accuracy of peak integration.
| Potential Cause | Diagnostic Check | Corrective Action |
| Column Contamination or Void | Inject an SST sample. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract may be too strong compared to the mobile phase. | Adjust the composition of the reconstitution solvent to be similar to or weaker than the initial mobile phase. |
| pH Mismatch | The pH of the sample may be significantly different from the mobile phase pH. | Adjust the pH of the sample or the mobile phase. |
Experimental Protocols
System Suitability Test (SST) Protocol
-
Prepare SST Solution: Prepare a solution containing Lamotrigine and this compound at a mid-range concentration in the reconstitution solvent.
-
Injection Sequence: Inject the SST solution at the beginning of the analytical run (e.g., 3-5 replicate injections) and periodically throughout the run (e.g., after every 20-30 samples).
-
Acceptance Criteria:
-
Peak area %CV for replicate injections should be < 5%.
-
Retention time %CV should be < 2%.
-
Peak tailing factor should be between 0.9 and 1.5.
-
-
Monitoring: Track the SST performance over time to identify trends that may indicate a need for instrument maintenance.[13][14][15]
Sample Preparation Protocol (Solid-Phase Extraction - SPE)
This is a general protocol and should be optimized for the specific matrix (e.g., plasma, urine).[16][17]
-
Sample Pre-treatment: To 100 µL of the sample, add 25 µL of the this compound working solution. Vortex for 30 seconds.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
This is a representative method and may require optimization.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Lamotrigine: e.g., m/z 256.0 → 211.0[18]
-
This compound: e.g., m/z 263.1 → 218.1 (exact mass will depend on the specific labeling pattern)
-
Visualizations
Caption: A workflow diagram for troubleshooting signal instability.
Caption: The analytical workflow using an internal standard.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lamotrigine-13C,d3 | C9H7Cl2N5 | CID 119058059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. System suitability in bioanalytical LC/MS/MS [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Preventing in-source fragmentation of Lamotrigine-13C2,15N2,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Lamotrigine-13C2,15N2,d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for the analysis of this compound?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2][3] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of its fragments, potentially compromising the accuracy and precision of quantitative assays. For this compound, which is often used as an internal standard, accurate quantification is critical for reliable pharmacokinetic and bioequivalence studies.[4][5][6]
Q2: What are the primary causes of in-source fragmentation in LC-MS/MS analysis?
In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source.[1] The main contributing factors are:
-
High Cone Voltage/Declustering Potential/Fragmentor Voltage: These voltages are applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. If set too high, they can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.
-
High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]
-
Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and ion stability, indirectly affecting fragmentation.
Q3: What are the expected precursor and product ions for Lamotrigine and its stable isotope-labeled form?
For unlabeled lamotrigine, the protonated precursor ion ([M+H]+) is observed at m/z 256.0.[7] A common product ion resulting from collision-induced dissociation is found at m/z 211.0.[7] For this compound, the precursor ion will have a higher mass-to-charge ratio due to the incorporation of stable isotopes. The exact m/z will depend on the specific labeling pattern. The fragmentation pattern is expected to be similar to the unlabeled compound, with a corresponding mass shift in the product ions.
Troubleshooting Guides
Issue: High In-Source Fragmentation of this compound Observed
Symptoms:
-
Low abundance of the precursor ion for this compound.
-
Unusually high intensity of fragment ions in the MS1 spectrum.
-
Poor linearity in the calibration curve.
-
Inaccurate and imprecise quantification of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high in-source fragmentation.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage/Declustering Potential
This protocol aims to determine the optimal cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to acquire data in full scan mode (MS1) over the relevant m/z range for the precursor ion.
-
Begin with a low cone voltage (e.g., 10 V) and acquire data for a stable period (e.g., 1 minute).
-
Incrementally increase the cone voltage in steps of 5-10 V and acquire data at each step.
-
Monitor the intensities of the precursor ion and its major fragment ions at each voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
Protocol 2: Optimization of Ion Source Temperature
This protocol is designed to find the ideal source temperature to ensure efficient desolvation without inducing thermal degradation or fragmentation.
-
Prepare a standard solution of this compound as described in Protocol 1.
-
Set the cone voltage to the optimal value determined in Protocol 1.
-
Infuse the solution directly into the mass spectrometer.
-
Start with a low source temperature (e.g., 100 °C) and acquire MS1 data.
-
Increase the source temperature in increments of 25-50 °C, allowing the system to stabilize at each temperature before acquiring data.
-
Monitor the intensities of the precursor and fragment ions at each temperature.
-
Plot the intensities as a function of source temperature.
-
Choose the temperature that gives a stable and robust precursor ion signal without a significant increase in fragmentation.
Data Presentation
The following tables present hypothetical data from the optimization experiments described above to illustrate the expected trends.
Table 1: Effect of Cone Voltage on Ion Intensities (Hypothetical Data)
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | % Fragmentation |
| 10 | 500,000 | 10,000 | 2.0% |
| 20 | 850,000 | 25,000 | 2.9% |
| 30 | 1,200,000 | 50,000 | 4.2% |
| 40 | 1,500,000 | 150,000 | 10.0% |
| 50 | 1,300,000 | 400,000 | 30.8% |
| 60 | 900,000 | 750,000 | 83.3% |
Table 2: Effect of Ion Source Temperature on Ion Intensities (Hypothetical Data)
| Source Temperature (°C) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | % Fragmentation |
| 100 | 950,000 | 45,000 | 4.7% |
| 150 | 1,100,000 | 50,000 | 4.5% |
| 200 | 1,150,000 | 55,000 | 4.8% |
| 250 | 1,200,000 | 65,000 | 5.4% |
| 300 | 1,100,000 | 120,000 | 10.9% |
| 350 | 900,000 | 250,000 | 27.8% |
Logical Relationships in Method Development
The following diagram illustrates the logical flow for developing a robust LC-MS/MS method that minimizes in-source fragmentation.
Caption: Logical workflow for LC-MS/MS method development to minimize ISF.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Dealing with isotopic crosstalk between lamotrigine and its standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic crosstalk between lamotrigine and its stable isotope-labeled internal standard (SIL-IS) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of lamotrigine analysis?
A1: Isotopic crosstalk refers to the interference caused by the natural isotopic abundance of lamotrigine with the mass spectrometric signal of its stable isotope-labeled internal standard (SIL-IS). Lamotrigine's chemical structure contains two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl) that are naturally abundant. This results in a characteristic isotopic pattern for the lamotrigine molecule, with significant peaks at M+2 and M+4 mass-to-charge ratios (m/z). If a SIL-IS with a low mass difference from lamotrigine is used (e.g., +3 amu), the M+4 peak of highly concentrated lamotrigine can overlap with the monoisotopic peak of the SIL-IS, leading to an artificially inflated internal standard signal and consequently, inaccurate quantification of the analyte.[1]
Q2: Why is lamotrigine particularly susceptible to causing isotopic crosstalk?
A2: The susceptibility of lamotrigine to causing isotopic crosstalk is due to the presence of two chlorine atoms in its structure. The natural abundance of ³⁷Cl is approximately 24.23% that of ³⁵Cl. For a molecule with two chlorine atoms, the probability of it containing two ³⁷Cl isotopes is significant enough to produce a detectable M+4 peak. This M+4 peak can directly interfere with the signal of a SIL-IS if the mass difference is not sufficient.
Q3: What are the common signs of isotopic crosstalk in my experimental data?
A3: Common indicators of isotopic crosstalk include:
-
Non-linear calibration curves , especially at the higher concentration end. The curve may appear to plateau or bend downwards.
-
Inaccurate and imprecise results for quality control (QC) samples, particularly at the high concentration level.
-
A noticeable increase in the peak area of the internal standard that correlates with increasing concentrations of the lamotrigine analyte.
-
Poor reproducibility of results between different analytical batches.
Q4: Which stable isotope-labeled internal standard is recommended to avoid crosstalk with lamotrigine?
A4: To minimize isotopic crosstalk, it is advisable to use a SIL-IS with a mass shift that is large enough to avoid interference from the isotopic peaks of lamotrigine. A commonly used and effective internal standard is lamotrigine-¹³C₃, d₃ . This standard has a mass difference of +6 amu compared to the monoisotopic mass of lamotrigine, which is generally sufficient to prevent significant overlap from the M+4 isotopic peak of the analyte.[1]
Troubleshooting Guide
Problem: My calibration curve for lamotrigine is non-linear, showing a downward curve at high concentrations.
Possible Cause: This is a classic symptom of isotopic crosstalk, where the M+4 isotope of high-concentration lamotrigine is contributing to the signal of your internal standard.
Solutions:
-
Evaluate the Extent of Crosstalk: Perform an experiment to quantify the degree of interference (see Experimental Protocol section below).
-
Optimize the Internal Standard Concentration: Increasing the concentration of the SIL-IS can sometimes mitigate the effect of the crosstalk from the analyte. However, this may not be a complete solution if the interference is severe.
-
Switch to a More Suitable Internal Standard: If significant crosstalk is confirmed, the most robust solution is to switch to a SIL-IS with a higher mass difference, such as lamotrigine-¹³C₃, d₃.[1]
-
Use a Non-linear Calibration Model: In cases where changing the internal standard is not feasible, employing a quadratic or other non-linear regression model for the calibration curve can sometimes provide more accurate quantification. However, this approach should be used with caution and properly validated.
Problem: I am observing a significant signal in the internal standard channel when injecting a high-concentration lamotrigine standard without any internal standard present.
Possible Cause: This is a direct confirmation of isotopic crosstalk. The isotopic peaks of your lamotrigine standard are being detected at the m/z of your internal standard.
Solutions:
-
Confirm the Source: Ensure that the observed signal is not due to contamination of your lamotrigine standard with the internal standard.
-
Implement Mitigation Strategies: Follow the solutions outlined in the previous troubleshooting scenario, with a strong recommendation to switch to a more appropriate SIL-IS.
Data Presentation
Table 1: Theoretical Isotopic Abundance of Lamotrigine (C₉H₇Cl₂N₅)
This table summarizes the expected relative intensities of the isotopic peaks for the protonated molecule of lamotrigine ([M+H]⁺). This illustrates the potential for the M+4 peak to interfere with a SIL-IS that has a +4 amu mass shift.
| Isotopic Peak | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 10.88 |
| M+2 | 65.04 |
| M+3 | 7.10 |
| M+4 | 10.58 |
| M+5 | 1.15 |
Note: These are theoretical values and may vary slightly in practice.
Table 2: Recommended MRM Transitions for Lamotrigine and Lamotrigine-¹³C₃, d₃ Internal Standard
To minimize crosstalk, it is crucial to use appropriate Multiple Reaction Monitoring (MRM) transitions. The following transitions have been successfully used to quantify lamotrigine with a lamotrigine-¹³C₃, d₃ internal standard.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamotrigine | 256.1 | 211.3 |
| Lamotrigine-¹³C₃, d₃ (IS) | 262.1 | 217.2 |
Experimental Protocols
Protocol: Evaluation of Isotopic Crosstalk
This protocol describes a method to experimentally determine the extent of isotopic crosstalk from lamotrigine to its internal standard.
1. Preparation of Solutions:
- Lamotrigine Stock Solution: Prepare a high-concentration stock solution of lamotrigine in a suitable solvent (e.g., methanol).
- Internal Standard Stock Solution: Prepare a stock solution of the SIL-IS at a concentration typically used in your analytical method.
- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma) with the lamotrigine stock solution to cover the desired concentration range. Do not add the internal standard to these samples.
- Internal Standard Spiked Blank: Prepare a blank matrix sample spiked only with the SIL-IS at the working concentration.
2. LC-MS/MS Analysis:
- Set up your LC-MS/MS system with the chromatographic conditions and mass spectrometer parameters used for your routine lamotrigine analysis.
- Inject the prepared samples in the following order:
- Blank matrix
- Internal Standard Spiked Blank
- The series of lamotrigine calibration standards (from low to high concentration)
3. Data Analysis:
- For each injection of the lamotrigine calibration standards, measure the peak area in the MRM transition channel of the internal standard.
- Measure the peak area of the internal standard in the "Internal Standard Spiked Blank" sample.
- Calculate the percentage of crosstalk at each lamotrigine concentration using the following formula:
4. Interpretation of Results:
- A plot of % Crosstalk versus lamotrigine concentration will illustrate the contribution of the analyte to the internal standard signal.
- If the % Crosstalk is significant (e.g., >1-2%) at the upper end of the calibration range, it is likely to be the cause of non-linearity and inaccurate quantification.
Visualizations
Caption: Mechanism of isotopic crosstalk from lamotrigine to its internal standard.
Caption: Workflow for evaluating isotopic crosstalk.
Caption: Troubleshooting decision tree for non-linear calibration curves.
References
Technical Support Center: Enhancing Extraction Recovery of Lamotrigine-13C2,15N2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Lamotrigine and its isotopically labeled internal standard, Lamotrigine-13C2,15N2,d3, from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Lamotrigine and its stable isotope-labeled internal standard.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Both Lamotrigine and Internal Standard | Incomplete Elution: The elution solvent may be too weak to fully desorb the analytes from the SPE sorbent. | Increase the organic solvent strength in the elution step. For example, if using methanol, try a more non-polar solvent or increase the elution volume. Ensure the pH of the elution solvent is appropriate to ensure the analyte is in the correct ionization state for elution.[1] |
| Suboptimal pH during Sample Loading: The pH of the sample may not be optimal for the retention of Lamotrigine on the SPE sorbent. | Adjust the sample pH to ensure Lamotrigine is in a neutral or appropriate ionic state for strong retention on the chosen sorbent. For reversed-phase SPE, a pH where the analyte is neutral is often ideal. | |
| Precipitation of Analytes: The analytes may have precipitated out of solution during sample preparation or storage. | Ensure complete dissolution of the sample and standards. Vortex samples thoroughly after thawing and before extraction. | |
| Inefficient Protein Precipitation (for LLE): In liquid-liquid extraction, incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. Vortex vigorously and allow sufficient time for precipitation, potentially at a low temperature.[2] | |
| Low Recovery of Internal Standard Only | Degradation of Internal Standard: The isotopically labeled internal standard may be unstable under the extraction or storage conditions. | Evaluate the stability of the internal standard under the specific conditions of the assay (e.g., pH, temperature, light exposure).[3] Prepare fresh working solutions of the internal standard. |
| Incorrect Spiking Procedure: The internal standard may not have been added correctly to all samples, or its concentration in the spiking solution may be incorrect. | Verify the concentration of the internal standard stock and working solutions. Ensure accurate and consistent addition of the internal standard to all samples and standards. | |
| High Variability in Recovery | Inconsistent SPE Cartridge Performance: Variability between SPE cartridges can lead to inconsistent results. | Ensure proper and consistent conditioning and equilibration of all SPE cartridges before loading the sample. Use a high-quality, reputable brand of SPE cartridges. |
| Matrix Effects: Components of the biological matrix (e.g., lipids, salts) can interfere with the extraction process, leading to variable recovery. | Incorporate a wash step with a solvent that can remove interfering components without eluting the analytes. Consider a more rigorous extraction method, such as a two-step LLE or a different SPE sorbent. The use of a stable isotopically labeled internal standard should help compensate for matrix effects.[4] | |
| Inconsistent pH Adjustment: Small variations in pH between samples can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and ensure thorough mixing after adding buffer to achieve a consistent pH across all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the expected extraction recovery for Lamotrigine and its isotopically labeled internal standard?
A1: The extraction recovery can vary depending on the method and matrix. However, well-optimized methods should yield high and consistent recoveries. For example, a solid-phase extraction method using a Chromolith® SpeedROD; RP-18e column reported mean recoveries of 73.2% to 80.2% for Lamotrigine and 65.1% for Lamotrigine-13C3,d3 from human plasma.[4] Another study using on-line solid-phase extraction reported a recovery of 98% for Lamotrigine from whole blood.[5] A liquid-liquid extraction method achieved a recovery of 98.9% or higher.[6]
Q2: Should the extraction recovery of the isotopically labeled internal standard be identical to the unlabeled analyte?
A2: Ideally, the extraction recovery of a stable isotope-labeled internal standard should be very similar to the analyte.[7] However, minor differences can occur due to subtle differences in physicochemical properties. A consistent, albeit slightly different, recovery for the internal standard is generally acceptable as it will still effectively correct for variability in the extraction process.[4]
Q3: What type of solid-phase extraction (SPE) cartridge is recommended for Lamotrigine?
A3: Reversed-phase SPE cartridges are commonly used for the extraction of Lamotrigine. Specifically, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully employed in several published methods.[8] Other options include C8 or C18 bonded silica cartridges.
Q4: What are the key considerations for developing a liquid-liquid extraction (LLE) method for Lamotrigine?
A4: Key considerations for LLE include:
-
pH Adjustment: The sample should be alkalinized (e.g., with borate buffer pH 9.8 or Na2CO3-NaHCO3 buffer pH 10) to ensure Lamotrigine is in its free base form, which is more soluble in organic solvents.[6][9]
-
Solvent Selection: An appropriate organic solvent that is immiscible with water and has a high affinity for Lamotrigine should be chosen. Ethyl acetate and chloroform have been used successfully.[6][9]
-
Extraction and Phase Separation: Thorough mixing (e.g., vortexing) is necessary to ensure efficient extraction. Centrifugation is then used to achieve a clean separation of the aqueous and organic layers.
Q5: Can I use a protein precipitation method for Lamotrigine extraction?
A5: Yes, protein precipitation is a simpler and faster sample preparation technique that can be used for Lamotrigine. It typically involves the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[2] However, this method may be less clean than SPE or LLE and could result in more significant matrix effects in the subsequent analysis.
Quantitative Data Summary
The following tables summarize the extraction recovery data for Lamotrigine and its isotopically labeled internal standard from the cited literature.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | Matrix | SPE Sorbent | Mean Recovery (%) | Reference |
| Lamotrigine | Human Plasma | Chromolith® SpeedROD; RP-18e | 73.2 - 80.2 | [4] |
| Lamotrigine-13C3,d3 | Human Plasma | Chromolith® SpeedROD; RP-18e | 65.1 | [4] |
| Lamotrigine | Whole Blood | C8 Silica | 98 | [5] |
| Lamotrigine | Human Saliva | Strata-X | > 93 | [10] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Lamotrigine | Human Plasma | Ethyl Acetate | ≥ 98.9 | [6] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Lamotrigine and Lamotrigine-13C3,d3 in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[4]
-
Sample Preparation:
-
To 0.300 mL of plasma in a polypropylene tube, add 0.050 mL of the internal standard working solution (Lamotrigine-13C3,d3 in 50:50 methanol:water).
-
Vortex for approximately 30 seconds.
-
Add 0.400 mL of water and vortex for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a Chromolith® SpeedROD; RP-18e column (or a similar reversed-phase SPE cartridge) with an appropriate solvent as per the manufacturer's instructions.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering substances. The original study does not specify a wash step, but a common practice is to wash with a weak organic solvent solution (e.g., 5% methanol in water).
-
-
Elution:
-
Elute the analytes from the cartridge with an appropriate volume of a strong organic solvent (e.g., acetonitrile: 5 mM ammonium formate solution (90:10, v/v)).
-
-
Analysis:
-
The eluate is then analyzed by LC-MS/MS.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for Lamotrigine in Human Plasma
This protocol is based on a validated HPLC-PDA method.[6]
-
Sample Preparation:
-
To 250 µL of plasma in a tube, add 25 µL of the internal standard solution.
-
Add 250 µL of Na2CO3-NaHCO3 buffer (pH 10).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 3500 rpm for 5 minutes.
-
-
Evaporation:
-
Transfer the organic layer (top layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Lamotrigine.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Lamotrigine.
References
- 1. welchlab.com [welchlab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lamotrigine in whole blood with on line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Calibration curve issues in lamotrigine quantification
Welcome to the technical support center for lamotrigine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the experimental quantification of lamotrigine.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter with your lamotrigine calibration curve.
Issue 1: My calibration curve for lamotrigine is non-linear.
A non-linear calibration curve can arise from several factors, from sample preparation to detector saturation. Follow these steps to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Detector Saturation | High concentrations of lamotrigine can saturate the detector (UV or MS). Dilute the upper-end calibration standards and re-inject. If linearity is achieved at lower concentrations, this indicates saturation was the issue. For future experiments, adjust the concentration range of your calibration standards accordingly. In one LC-MS/MS method, linearity was established in the range of 0.2 to 5.0 μg/mL.[1] Another HPLC-UV method demonstrated linearity between 1.0-50µg/mL.[2] |
| Improper Standard Preparation | Errors in serial dilutions are a common source of non-linearity. Prepare fresh calibration standards, paying close attention to pipetting techniques and ensuring complete dissolution of lamotrigine in the diluent. Stock solutions of lamotrigine are often prepared in methanol or a methanol-water mixture.[2][3] |
| Matrix Effects | Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of lamotrigine, leading to ion suppression or enhancement in LC-MS/MS analysis.[4] To mitigate this, ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effective at removing interfering substances.[1][5] The use of a stable isotope-labeled internal standard, like lamotrigine-¹³C₃, d₃, can also help compensate for matrix effects.[3] |
| Inappropriate Regression Model | While a linear (1/x or 1/x²) regression is common, some assays may exhibit non-linear responses that are better described by a different model.[6] Evaluate the fit of your data with both linear and non-linear regression models to determine the most appropriate choice. |
| Analyte Adsorption | Lamotrigine may adsorb to plasticware or parts of the HPLC/UPLC system. To minimize this, use low-adsorption vials and ensure the system is well-passivated. |
Troubleshooting Workflow:
Issue 2: My lamotrigine peaks are tailing in the chromatogram.
Peak tailing can compromise resolution and lead to inaccurate quantification. This issue often points to undesirable interactions between lamotrigine and the stationary phase or other system components.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Free silanol groups on the surface of silica-based columns can interact with basic compounds like lamotrigine, causing peak tailing.[7] Using a mobile phase with a suitable buffer (e.g., phosphate or formate buffer) can help to mask these silanol groups.[8] Adjusting the pH of the mobile phase can also mitigate these interactions; for lamotrigine, a slightly acidic pH is often used.[1][9] |
| Column Overload | Injecting too much sample onto the column can lead to peak distortion, including tailing.[8] Dilute your sample and re-inject to see if the peak shape improves. |
| Column Contamination or Degradation | Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[10] Try flushing the column with a strong solvent. If this doesn't resolve the issue, replacing the column may be necessary. |
| Dead Volume | Excessive dead volume in the system (e.g., from poorly fitted connections) can lead to peak broadening and tailing. Check all fittings and tubing to ensure they are properly connected and have minimal length. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a lamotrigine calibration curve?
The linear range for lamotrigine quantification can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods, a common range is 0.2 to 5.0 µg/mL in human plasma.[1] HPLC-UV methods have demonstrated linearity in ranges such as 1.0 to 50.0 µg/mL and 5 to 30 µg/ml.[2][11] It is crucial to validate the linear range for your specific assay.
Q2: What are acceptable values for precision and accuracy in a lamotrigine bioanalytical method?
According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for all quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ).[12]
Q3: How should I prepare my plasma samples for lamotrigine analysis?
Common sample preparation techniques for lamotrigine in plasma include:
-
Solid-Phase Extraction (SPE): This is a widely used method that provides good sample cleanup.[1][13]
-
Liquid-Liquid Extraction (LLE): This is another effective method for extracting lamotrigine from biological matrices.[5]
-
Protein Precipitation: This is a simpler but potentially less clean method where a solvent like methanol is used to precipitate proteins.[2]
The choice of method will depend on the required sensitivity and the complexity of the matrix.
Q4: What is a suitable internal standard (IS) for lamotrigine quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as lamotrigine-¹³C₃, d₃.[3] If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic behavior can be used. Papaverine and chlorzoxazone have been used as internal standards in some methods.[1][2]
Q5: How stable is lamotrigine in biological samples?
Lamotrigine is generally stable under various storage conditions. It has been shown to be stable in plasma for at least one month when stored at -20°C or -70°C.[14] It is also stable through multiple freeze-thaw cycles.[1][15] However, it is always recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated LC-MS/MS method for lamotrigine in human plasma.[1]
-
Condition the SPE Cartridge: Condition an Oasis HLB cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Prepare the Sample:
-
For calibration standards, mix 50 µL of blank human plasma with 20 µL of the appropriate lamotrigine working solution, 100 µL of internal standard (IS) solution, and 330 µL of distilled water.
-
For unknown samples, mix 50 µL of the plasma sample with 100 µL of IS solution and 350 µL of distilled water.
-
-
Load the Sample: Load the prepared sample mixture onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1.0 mL of distilled water.
-
Elute the Analyte: Elute lamotrigine and the IS from the cartridge with 1.0 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Workflow for SPE Protocol:
Protocol 2: HPLC-UV Method Parameters
The following table summarizes typical HPLC-UV parameters for lamotrigine analysis.[2]
| Parameter | Condition |
| Column | Diamonsil C18 (150mm × 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid and Methanol (59:41 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| UV Detection Wavelength | 260 nm |
References
- 1. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Technical Support Center: Analysis of Lamotrigine-13C2,15N2,d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Lamotrigine and its stable isotope-labeled internal standard, Lamotrigine-13C2,15N2,d3. The focus is on the critical role of mobile phase additives in achieving optimal ionization and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for Lamotrigine analysis and why?
A1: The most common and effective ionization mode for Lamotrigine is positive electrospray ionization (ESI+) . This is because the chemical structure of Lamotrigine contains primary amine groups (-NH2), which are basic and readily accept a proton (H+) in the acidic environment of the ESI source to form a protonated molecule, [M+H]+.[1] This process is highly efficient and results in a strong signal for detection by the mass spectrometer.
Q2: Which mobile phase additives are recommended for the analysis of Lamotrigine and its internal standard?
A2: The most frequently recommended mobile phase additives for enhancing the ESI+ signal of Lamotrigine are ammonium formate and formic acid .[1]
-
Ammonium formate (typically at a concentration of 5 mM) has been shown to enhance the formation of the [M+H]+ ion, leading to an improved area response for both Lamotrigine and its internal standard.[1]
-
Formic acid (often at a concentration of 0.1%) also provides the necessary protons to promote efficient ionization and is widely used in validated methods.
While less commonly cited for Lamotrigine specifically, ammonium acetate is another volatile buffer compatible with LC-MS and could be considered as an alternative. It can help maintain a stable pH and facilitate the formation of protonated molecules.
Q3: How do mobile phase additives impact the ionization of this compound?
A3: Mobile phase additives affect the ionization of Lamotrigine and its isotopically labeled internal standard, this compound, in several ways:
-
Provide a source of protons: Additives like formic acid directly lower the pH of the mobile phase, increasing the concentration of protons available to form the [M+H]+ ion.
-
Improve spray stability: Volatile buffers such as ammonium formate and ammonium acetate can improve the stability of the electrospray, leading to a more consistent and reproducible signal.
-
Enhance analyte signal: By creating a favorable environment for ionization, these additives increase the signal intensity of both the analyte and the internal standard, improving the sensitivity of the assay.[1]
The general mechanism involves ensuring the analyte is in its protonated form before it enters the gas phase in the ESI source, as depicted in the diagram below.
Q4: I am using the internal standard this compound, but most literature refers to Lamotrigine-13C3,d3. Is this a problem?
A4: This is not a significant issue. The purpose of a stable isotope-labeled internal standard is to mimic the chemical and physical properties of the analyte as closely as possible. Both this compound and Lamotrigine-13C3,d3 will have virtually identical retention times and ionization efficiencies to Lamotrigine. The key difference is the mass-to-charge ratio (m/z), which is what allows the mass spectrometer to distinguish between the analyte and the internal standard. You will need to set the appropriate precursor and product ion masses for this compound in your MS method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Lamotrigine and Internal Standard | Inefficient ionization due to inappropriate mobile phase pH. | Ensure your mobile phase is acidic. Add 0.1% formic acid or 5-10 mM ammonium formate to the aqueous component of your mobile phase. |
| Suboptimal ESI source parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature. A good starting point for ion spray voltage is around 2000 V, with a source temperature of 450 °C.[1] | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the stationary phase. | The addition of a mobile phase modifier like formic acid or ammonium formate can improve peak shape by minimizing these interactions. |
| Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Acetonitrile is often preferred over methanol for better mass spectrometric response and less background noise.[1] | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. |
| Inconsistent Signal/Poor Reproducibility | Unstable electrospray. | The use of a buffer like ammonium formate can help stabilize the spray. Also, ensure proper nebulizer gas flow. |
| Matrix effects from the sample. | Ensure adequate sample clean-up (e.g., solid-phase extraction). An appropriate stable isotope-labeled internal standard will help to compensate for matrix effects. |
Experimental Protocols
Below are detailed methodologies from published studies for the LC-MS/MS analysis of Lamotrigine. These can serve as a starting point for method development.
Method 1: Using Ammonium Formate[1]
| Parameter | Condition |
| LC Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm) |
| Mobile Phase | Acetonitrile: 5 mM ammonium formate solution (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Autosampler Temp. | 10 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | Lamotrigine: 256.1 |
| This compound: ~263.1 (theoretical) | |
| Product Ion (m/z) | Lamotrigine: 211.3 |
| This compound: ~218.2 (theoretical) | |
| Ion Spray Voltage | 2000 V |
| Source Temperature | 450 °C |
Method 2: Using Formic Acid
| Parameter | Condition |
| LC Column | Discovery CN (50 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% formic acid–methanol (proportions may vary) |
| Flow Rate | 0.50 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | Lamotrigine: 256.0 |
| This compound: ~263.1 (theoretical) | |
| Product Ion (m/z) | Lamotrigine: 211.0 |
| This compound: ~218.2 (theoretical) |
Data Summary
While a direct head-to-head comparison of additives in a single study is not available in the reviewed literature, the following table summarizes the qualitative impact of commonly used additives on Lamotrigine ionization based on published methods.
| Mobile Phase Additive | Concentration | Observed/Expected Impact on Signal | Reference |
| Ammonium Formate | 5 mM | Higher signal intensity, enhances [M+H]+ formation, improves area response. | [1] |
| Formic Acid | 0.1% | Provides protons for efficient ionization, widely used in successful methods. | |
| Ammonium Acetate | 5-10 mM | Volatile buffer, expected to provide stable spray and good ionization, though less commonly reported for Lamotrigine. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Lamotrigine from a biological matrix.
References
Validation & Comparative
Navigating Bioanalytical Method Validation for Lamotrigine Assays: A Comparative Guide to FDA-Compliant Methodologies
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of lamotrigine, a widely used antiepileptic drug, in accordance with the U.S. Food and Drug Administration (FDA) guidelines. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid in the selection and validation of the most appropriate assay for your research needs.
The FDA's "Bioanalytical Method Validation Guidance for Industry" and the more recent "M10 Bioanalytical Method Validation and Study Sample Analysis" provide a framework for the validation of bioanalytical methods.[1][2] These guidelines emphasize the importance of demonstrating a method's suitability for its intended purpose through a series of validation parameters.[3] The fundamental parameters for such validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4]
This guide focuses on the practical application of these principles to the analysis of lamotrigine in biological matrices. Various analytical techniques have been employed for lamotrigine quantification, with High-Performance Liquid Chromatography (HPLC) being one of the most popular due to its reliability, accuracy, and sensitivity.[5][6] Other methods, such as Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced sensitivity and specificity.[7][8][9]
Comparative Performance of Lamotrigine Bioanalytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the biological matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods used for lamotrigine quantification, providing a basis for comparison.
Table 1: Performance Characteristics of HPLC and UPLC-DAD Methods for Lamotrigine Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-DAD Method |
| Linearity Range (µg/mL) | 5 - 25 | 1 - 5 | 1.6 - 12 |
| Correlation Coefficient (r²) | 0.9901 | 0.998 | 0.99 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.09 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 0.11 | Not Reported |
| Recovery (%) | Not Reported | 96.5 (pharmaceuticals), 96 (biological) | >80 |
| Precision (%RSD) | < 2 | 6 (biological) | < 4 |
| Accuracy (% Bias) | Not Reported | Not Reported | Not Reported |
| Reference | [10] | [11] | [7] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Lamotrigine Quantification in Human Saliva
| Parameter | LC-MS/MS Method |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | > 0.992 |
| Limit of Quantification (LOQ) | Not Specified |
| Intra-assay Accuracy (% Bias) | -0.64 to 8.58 |
| Intra-assay Precision (%CV) | 0.33 to 8.47 |
| Inter-assay Accuracy (% Bias) | 2.58 to 5.21 |
| Inter-assay Precision (%CV) | 2.05 to 2.55 |
| Recovery (%) | ~90.46 |
| Reference | [8] |
Experimental Protocols for Bioanalytical Method Validation
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and validity of bioanalytical data. The following are generalized protocols for key validation experiments based on FDA guidelines and published literature for lamotrigine assays.
1. Selectivity and Specificity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, serum) from at least six different sources to investigate for interfering peaks at the retention time of lamotrigine and the internal standard.
-
Analyze blank matrix spiked with the analyte at the lower limit of quantification (LLOQ) and the internal standard.
-
Analyze blank matrix spiked with potentially interfering substances, such as common concomitant medications.
-
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
For intra-assay (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay (between-run) precision and accuracy, analyze the QC samples on at least three different days.
-
The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%. The precision (%CV) should not exceed 15% (20% for LLOQ).[12]
-
3. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[8]
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the duration of the study sample storage.[8]
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their intended storage temperature.[8]
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow of the bioanalytical method validation process as recommended by the FDA.
Caption: Bioanalytical method validation workflow as per FDA guidelines.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. moh.gov.bw [moh.gov.bw]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. jptcp.com [jptcp.com]
- 11. jhrlmc.com [jhrlmc.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Analytical Methods for Lamotrigine Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of lamotrigine, an anti-epileptic drug for which therapeutic drug monitoring is crucial. The performance, accuracy, and precision of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays are evaluated to assist researchers and clinicians in selecting the most appropriate method for their needs.
Method Performance Comparison
The choice of analytical method for lamotrigine quantification depends on the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity, while immunoassays provide a high-throughput solution for clinical settings. HPLC-UV represents a robust and cost-effective alternative.
Table 1: Performance Characteristics of Lamotrigine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Linearity Range | 1.0 - 50 µg/mL[1] | 0.025 - 10.0 µg/mL[2] | 2.0 - 40.0 µg/mL[3] |
| 2.0 - 50 µg/mL[4] | 5.02 - 1226.47 ng/mL[5] | 0.85 - 40.0 µg/mL[6] | |
| 5 - 25 µg/mL[7] | 0.1 - 20 µg/mL[8] | ||
| Limit of Quantification (LOQ) | 1.0 µg/mL[1] | 0.025 µg/mL (25 ng/mL)[2] | 2.0 µg/mL[3] |
| 0.21 µg/mL[4] | 5.02 ng/mL[5] | 0.85 µg/mL[6] | |
| 0.1 µg/mL (100 ng/mL)[8] | |||
| Accuracy | %CV < 4%[9] | Within ±6.0% of nominal values[5] | N/A (Compared to HPLC)[3][6] |
| Within 10.0%[2] | |||
| Precision (CV%) | Within-day: 13.37-16%[4] | Intra/Inter-day: < 3.0%[5] | Total CV: ≤10%[6] |
| Inter-day: 15.68-16.63%[4] | Intra/Inter-day: < 5.9%[8] | ||
| Intra/Inter-run: Within 10.0%[2] | |||
| Recovery | >80%[9] | 97.9%[2] | N/A |
Experimental Methodologies and Workflows
Detailed protocols are essential for reproducing analytical results. Below are representative methodologies for the most common techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for quantifying drugs in biological matrices.
Experimental Protocol (Based on Solid-Phase Extraction)
-
Sample Preparation:
-
Aliquots of plasma samples are mixed with an internal standard (e.g., a structural analog or isotopically labeled lamotrigine).[2][5]
-
Samples are loaded onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) pre-conditioned with methanol and water.[2]
-
The cartridge is washed with a methanol-water mixture to remove interferences.[2]
-
Lamotrigine and the internal standard are eluted with methanol.[2]
-
The eluate is injected directly into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[2][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Mass Transitions: For lamotrigine, the transition of the protonated precursor ion to a characteristic product ion (e.g., m/z 256.0 → 211.0) is monitored.[2]
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for lamotrigine quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and reliable technique for therapeutic drug monitoring, though it is generally less sensitive than LC-MS/MS.
Experimental Protocol (Based on Protein Precipitation)
-
Sample Preparation:
-
An internal standard (e.g., barbital sodium) is added to plasma samples.[4]
-
A precipitating agent, such as methanol, is added to the plasma to precipitate proteins.[1]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and injected into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Diamonsil C18, 150mm x 4.6mm, 5µm) is commonly used.[1]
-
Mobile Phase: An isocratic mixture of an acidic buffer and an organic solvent, for example, 0.1% Trifluoroacetate and Methanol (59:41 v/v).[1]
-
Flow Rate: Typically around 1.5 mL/min.[1]
-
Detection: UV absorbance is monitored at a wavelength where lamotrigine shows significant absorbance, such as 260 nm.[1]
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for lamotrigine quantification by HPLC-UV.
Immunoassays
Immunoassays, such as the homogeneous enzyme immunoassay, are designed for rapid analysis on automated clinical chemistry analyzers, making them suitable for routine clinical monitoring.[6][10]
Principle of Homogeneous Particle-Enhanced Turbidimetric Immunoassay
This assay is based on the competition between lamotrigine in the patient sample and lamotrigine coated onto microparticles for a limited number of antibody binding sites.[3]
-
No Drug Present: In the absence of lamotrigine in the sample, the anti-lamotrigine antibody binds to the drug-coated microparticles, causing them to agglutinate (clump together). This agglutination increases the turbidity of the solution, which is measured by a photometer.
-
Drug Present: When a patient sample containing lamotrigine is added, the drug from the sample competes with the drug-coated microparticles for the antibody binding sites. This competition inhibits the agglutination of the microparticles, resulting in a lower turbidity.
-
Quantification: The rate of turbidity change is inversely proportional to the concentration of lamotrigine in the sample. A calibration curve is used to determine the drug concentration in unknown samples.[3]
Diagram: Competitive Immunoassay Principle
Caption: Principle of a competitive particle-enhanced immunoassay.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. academic.oup.com [academic.oup.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ark-tdm.com [ark-tdm.com]
- 7. jptcp.com [jptcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sekisuidiagnostics.com [sekisuidiagnostics.com]
A Comparative Guide to the Linearity and Sensitivity of Lamotrigine Analytical Methods
This guide provides a comprehensive comparison of various analytical methods for the quantification of lamotrigine, a widely used antiepileptic drug. The focus is on two critical performance parameters: linearity and sensitivity. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for therapeutic drug monitoring, pharmacokinetic studies, or quality control of pharmaceutical formulations.
Quantitative Comparison of Analytical Methods
The following table summarizes the linearity and sensitivity data for several common analytical methods used for lamotrigine determination.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| HPLC-UV | Human Plasma | 1.0 - 50 | 0.9961 | Not Reported | 1.0 | [1] |
| HPLC-UV | Pharmaceutical Formulations | 20 - 100 | 0.9998 | Not Reported | Not Reported | [2] |
| HPLC-UV | Bulk and Tablet Dosage Form | 5 - 30 | 0.999 | Not Reported | Not Reported | [3] |
| HPLC-PDA | Human Plasma | 0.1 - 10 | 0.993 (r) | 0.04 | 0.1 | [4] |
| HPLC with Derivatization | Pharmaceutical and Biological Samples | 1 - 5 | 0.998 | 0.09 | 0.11 | [5][6] |
| LC-MS/MS | Dried Blood Spots | 0.1 - 20 | Not Reported | Not Reported | 0.1 | [7] |
| LC-MS/MS | Human Plasma | 0.025 - 10.0 | ≥ 0.9991 | 0.05 (pg/mL) | 0.025 | [8] |
| LC-MS/MS | Human Plasma | 0.2 - 5.0 | > 0.99 | Not Reported | 0.2 | [9] |
| LC-MS³ | Human Plasma | 0.5 - 50.0 | ≥ 0.995 | Not Reported | 0.5 | [10][11] |
| UV-Spectrophotometry | Bulk and Pharmaceutical Formulation | 5 - 45 | Not Reported | Not Reported | Not Reported | [2] |
| UV-Spectrophotometry | Bulk and Dosage Form | 2 - 50 | 0.998 (r) | Not Reported | Not Reported | [12] |
| UV-Spectrophotometry | Bulk and Dosage Form | 5 - 50 | 0.99 | Not Reported | Not Reported | [13] |
| HPTLC | Tablet Dosage Form | 100 - 900 (µg/mL applied as 5µL) | Not Reported | Not Reported | Not Reported | [14] |
| HPTLC | Tablets | 0.25 - 10.0 (µ g/spot ) | Not Reported | Not Reported | Not Reported | [15] |
| HPTLC | Dosage Form | 200 - 600 (ng/spot) | Not Reported | 41 (ng/spot) | 122 (ng/spot) |
Experimental Workflows and Methodologies
A generalized workflow for the development and validation of an analytical method for lamotrigine is depicted below. This process ensures the reliability, accuracy, and precision of the obtained results.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhrlmc.com [jhrlmc.com]
- 6. jhrlmc.com [jhrlmc.com]
- 7. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. japsonline.com [japsonline.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Lamotrigine: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lamotrigine, with a focus on the performance of the stable isotope-labeled internal standard, Lamotrigine-¹³C₂,¹⁵N₂,d₃, relative to other commonly used internal standards. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical method development and validation. This document summarizes key performance data from various studies to aid in the selection of the most suitable internal standard for your research needs.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the quantitative performance data of analytical methods for Lamotrigine using different internal standards. The data is compiled from multiple studies to provide a comparative overview of key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Recovery (%) |
| Lamotrigine-¹³C₃,d₃ * | 5.02 - 1226.47 | < 1.6 | < 2.4 | Within ±6.0 | Lamotrigine: 73.2 - 80.2, IS: 65.1[1] |
| Structural Analog | 25 - 10000 | ≤ 5.73 | ≤ 8.26 | ≤ 6.40 | Lamotrigine: 97.9, IS: 92.5[2] |
| Papaverine | 200 - 5000 | ~5 | ~5 | Within ±15 | Not Reported |
| Carbamazepine | 50 - 50000 | < 11.4 | < 11.4 | < 6.17 | 83.8 - 90.7[3] |
Note: While the specific isotope labeling is ¹³C₃,d₃, the performance is expected to be comparable to Lamotrigine-¹³C₂,¹⁵N₂,d₃ due to the nature of stable isotope-labeled internal standards.
Table 2: Performance Characteristics of HPLC-UV/DAD Methods with Different Internal Standards
| Internal Standard | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Recovery (%) |
| Chloramphenicol | 0.1 - 10 | < 9.0 | < 9.0 | -7.6 to 10.1 | > 98.9[4] |
| Imatinib | 0.59 - 22.20 | Not Reported | Not Reported | Not Reported | Not Reported |
| Barbital sodium | 2 - 50 | 13.37 - 16 | 15.68 - 16.63 | Not Reported | Not Reported[5] |
| No Internal Standard | 1 - 5 | Not Reported | Not Reported | Not Reported | 96.5 (pharmaceutical), 96 (biological)[6][7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published studies and provide a framework for the quantification of Lamotrigine in biological matrices.
LC-MS/MS Method using Stable Isotope-Labeled Internal Standard (Lamotrigine-¹³C₃,d₃)[1]
-
Sample Preparation: Solid Phase Extraction (SPE) of human plasma.
-
Chromatography:
-
Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Tandem mass spectrometry.
-
LC-MS/MS Method using a Structural Analog Internal Standard[2]
-
Sample Preparation: Solid Phase Extraction (SPE) of human plasma using Oasis Hydrophilic Lipophilic Balance (HLB) or N-vinylpyrrolidone and divinylbenzene cartridge.[2]
-
Chromatography:
-
Column: BetaBasic C8.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Not specified.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Mass Transitions: Lamotrigine m/z 256.0 → 211.0, IS m/z 188.0 → 143.0.[2]
-
HPLC-UV Method using Chloramphenicol as Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction of plasma using small volumes of buffer and ethyl acetate.[4]
-
Chromatography:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Detection: UV detection at 305.7 nm for Lamotrigine and 276.0 nm for Chloramphenicol.[4]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the bioanalysis of Lamotrigine.
Caption: Bioanalytical workflow for Lamotrigine quantification.
Caption: Role of an internal standard in bioanalysis.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jhrlmc.com [jhrlmc.com]
- 7. researchgate.net [researchgate.net]
- 8. jhrlmc.com [jhrlmc.com]
A Comparative Guide to the Mass Spectrometric Performance of Isotopically Labeled Lamotrigine
The use of a stable isotope-labeled internal standard is crucial for correcting potential matrix effects and improving the robustness and accuracy of bioanalytical methods.[1] This guide will delve into the quantitative performance metrics and experimental protocols from studies employing these standards on various mass spectrometers.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods for lamotrigine quantification using isotopically labeled internal standards on different mass spectrometer systems.
Table 1: Performance on a Triple Quadrupole Mass Spectrometer (API-3000)
| Parameter | Performance Metric | Reference |
| Internal Standard | Lamotrigine-¹³C₃, d₃ | [1] |
| Mass Spectrometer | API-3000 Triple Quadrupole | [1] |
| Linearity Range | 5.02–1226.47 ng/mL | [1] |
| Correlation Coefficient (r) | >0.98 | [1] |
| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL | [1] |
| Intra-day Precision (%RSD) | ≤3.0% | [1] |
| Inter-day Precision (%RSD) | ≤3.0% | [1] |
| Intra-day Accuracy | Within ±6.0% of nominal values | [1] |
| Inter-day Accuracy | Within ±6.0% of nominal values | [1] |
| Mean Extraction Recovery (Lamotrigine) | 73.2% - 80.2% | [1] |
| Mean Extraction Recovery (IS) | 65.1% | [1] |
Table 2: Performance on a Hybrid Linear Ion Trap Triple Quadrupole Mass Spectrometer (Shimadzu UFLC XR)
| Parameter | Performance Metric | Reference |
| Internal Standard | Carbamazepine (Note: This study used a structural analog, not an isotopically labeled standard) | [2][3] |
| Mass Spectrometer | Hybrid Linear Ion Trap Triple Quadrupole (Shimadzu UFLC XR) | [2][3] |
| Linearity Range | 0.50-50.0 μg/mL | [2][3] |
| Correlation Coefficient (R²) | ≥ 0.995 | [2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.5 μg/mL | [2][3] |
| Intra-day Precision (%RSD) | <11.4% | [2][3] |
| Inter-day Precision (%RSD) | <11.4% | [2][3] |
| Intra-day Accuracy | <6.17% | [2][3] |
| Inter-day Accuracy | <6.17% | [2][3] |
| Absolute Recovery (Lamotrigine) | 83.8% - 90.7% | [2][3] |
Table 3: Performance on a Triple Quadrupole Mass Spectrometer (TSQ Discovery)
| Parameter | Performance Metric | Reference |
| Internal Standard | 3,5-diamino-6-phenyl-1,2,4-triazine (structural analog) | [4] |
| Mass Spectrometer | TSQ Discovery Triple Quadrupole | [4] |
| Linearity Range | 0.025 to 10.000 µg/mL | [4] |
| Correlation Coefficient | ≥ 0.9991 | [4] |
| Lower Limit of Quantitation (LOQ) | 0.025 µg/mL | [4] |
| Intra-run Precision (%RSD) | ≤ 5.73% | [4] |
| Inter-run Precision (%RSD) | ≤ 8.26% | [4] |
| Intra-run Accuracy | ≤ 6.40% | [4] |
| Inter-run Accuracy | ≤ 4.14% | [4] |
| Mean Absolute Recovery (Lamotrigine) | 97.89% | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols from the cited studies.
Protocol 1: Quantification of Lamotrigine in Human Plasma using Lamotrigine-¹³C₃,d₃ on an API-3000 Mass Spectrometer [1]
-
Sample Preparation: Solid-phase extraction (SPE) was employed. Plasma samples were processed, and the analyte and internal standard were eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
LC System: Shimadzu scientific instruments (LC-20AD pumps, DGU-20A3 degasser, SIL-HTc autosampler, CBM-20A column oven).
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 10 μL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API-3000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3.
-
Lamotrigine-¹³C₃, d₃: m/z 262.1 → 217.2.
-
-
Protocol 2: Quantification of Lamotrigine in Human Plasma on a Hybrid Linear Ion Trap Triple Quadrupole Mass Spectrometer [2][3]
-
Sample Preparation: Simple protein precipitation with methanol.
-
Chromatographic Conditions:
-
LC System: Shimadzu UFLC XR high-performance liquid chromatograph.
-
Column: Agilent Poroshell 120 SB-C18 column (4.6 × 50 mm, 2.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Hybrid linear ion trap triple quadrupole mass spectrometer.
-
Detection Mode: LC/MS³ was utilized for enhanced sensitivity and selectivity.
-
Protocol 3: Quantification of Lamotrigine in Human Plasma on a TSQ Discovery Mass Spectrometer [4]
-
Sample Preparation: Solid-phase extraction using Oasis Hydrophilic Lipophilic Balance (HLB) or N-vinylpyrrolidone and divinylbenzene cartridges.
-
Chromatographic Conditions:
-
Column: BetaBasic C8 column.
-
Column Oven Temperature: 50°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: TSQ Discovery triple quadrupole mass analyzer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Selected reaction monitoring (SRM).
-
SRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0.
-
Internal Standard: m/z 188.0 → 143.0.
-
-
Visualizations
The following diagrams illustrate the generalized workflows for the bioanalysis of lamotrigine using an isotopically labeled internal standard.
Caption: General experimental workflow for the bioanalysis of lamotrigine.
Caption: Triple quadrupole mass analyzer principle for lamotrigine analysis.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Incurred Sample Reanalysis in Lamotrigine Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in bioequivalence studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy of pharmacokinetic data for drugs like lamotrigine. This guide provides a comparative overview of ISR protocols, data interpretation, and regulatory expectations.
The Importance of Incurred Sample Reanalysis
Bioanalytical method validation is a cornerstone of drug development, establishing the performance characteristics of an assay. However, the behavior of an analyte in spiked quality control samples may not always reflect its behavior in authentic study samples from dosed subjects. Factors such as protein binding, the presence of metabolites, and matrix effects can influence the accuracy of quantification. ISR addresses this by reanalyzing a subset of subject samples in a separate analytical run to demonstrate the reproducibility of the original results.[1] For bioequivalence studies, where precise pharmacokinetic profiling is essential, ISR is a mandatory component required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
Comparative Analysis of ISR in Lamotrigine Bioequivalence Studies
While specific ISR data from lamotrigine bioequivalence studies are not always published in detail, the principles and acceptance criteria are well-established by regulatory guidelines. The following tables outline the key parameters and a representative dataset for an ISR assessment in a typical lamotrigine bioequivalence study.
Table 1: Regulatory Guidelines for Incurred Sample Reanalysis
| Parameter | U.S. Food and Drug Administration (FDA) | European Medicines Agency (EMA) |
| Applicability | All in vivo human bioequivalence studies.[2][3] | All pivotal bioequivalence trials.[2] |
| Number of Samples | Up to 10% of the total number of samples.[1] | 10% of the first 1000 samples and 5% of the remaining samples.[4] |
| Sample Selection | Samples around the maximum concentration (Cmax) and in the elimination phase.[1] | Not explicitly detailed, but a similar approach is generally followed. |
| Acceptance Criteria | At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the original and repeat values for small molecules.[1] | At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the original and repeat values.[2] |
Table 2: Representative Incurred Sample Reanalysis Data for a Lamotrigine Study
| Sample ID | Original Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%) | Pass/Fail |
| SUBJ-01-T08 | 1520 | 1480 | 1500 | -2.67 | Pass |
| SUBJ-03-T12 | 1250 | 1190 | 1220 | -4.92 | Pass |
| SUBJ-05-T04 | 2100 | 2250 | 2175 | 6.89 | Pass |
| SUBJ-07-T24 | 850 | 910 | 880 | 6.82 | Pass |
| SUBJ-09-T08 | 1680 | 1550 | 1615 | -8.05 | Pass |
| SUBJ-11-T48 | 420 | 380 | 400 | -10.00 | Pass |
| SUBJ-13-T06 | 1890 | 2100 | 1995 | 10.53 | Pass |
| SUBJ-15-T72 | 210 | 250 | 230 | 17.39 | Pass |
| SUBJ-17-T04 | 2350 | 2010 | 2180 | -15.60 | Pass |
| SUBJ-19-T96 | 150 | 185 | 167.5 | 20.90 | Fail |
| SUBJ-21-T08 | 1750 | 1690 | 1720 | -3.49 | Pass |
| SUBJ-23-T12 | 1310 | 1250 | 1280 | -4.69 | Pass |
| Overall Pass Rate | 91.67% |
Percent Difference is calculated as: ((Reanalysis Conc. - Original Conc.) / Mean Conc.) * 100
Experimental Protocol for Incurred Sample Reanalysis
The following is a detailed methodology for conducting ISR in a lamotrigine bioequivalence study.
1. Sample Selection:
-
From the total number of analyzed subject samples, select a subset for reanalysis based on regulatory guidelines (e.g., up to 10%).
-
Choose samples that are near the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
-
The selection should cover a range of concentrations and subjects.
2. Sample Handling:
-
Retrieve the selected incurred samples from the long-term storage freezer.
-
Allow the samples to thaw to room temperature unassisted.
-
Ensure proper sample identification and tracking throughout the process.
3. Analytical Run Preparation:
-
Prepare a fresh set of calibration standards and quality control (QC) samples.
-
The reanalysis should be performed in a separate analytical run from the original analysis.[4]
4. Sample Reanalysis:
-
Process and analyze the selected incurred samples, along with the fresh calibration standards and QCs, using the same validated bioanalytical method as the original analysis.
-
The same analyst and equipment should ideally be used to minimize variability.
5. Data Analysis and Acceptance:
-
Quantify the lamotrigine concentration in the reanalyzed samples.
-
For each reanalyzed sample, calculate the percent difference between the original and the reanalyzed concentration relative to their mean.
-
The formula for percent difference is: ((Reanalysis Value - Original Value) / Mean Value) * 100.
-
Determine the number of samples that meet the acceptance criterion (±20% difference).
-
Calculate the overall percentage of passing samples. The ISR is considered successful if at least 67% of the reanalyzed samples meet the acceptance criteria.[1]
6. Investigation of ISR Failure:
-
If the ISR fails to meet the acceptance criteria, a thorough investigation is required.
-
Potential causes for failure could include issues with analyte stability, metabolite interference, or method variability.
-
The investigation may lead to method re-validation and reanalysis of study samples.
Visualizing the ISR Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Robust Analysis of Lamotrigine
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of lamotrigine, a widely used antiepileptic drug. We will delve into the critical aspects of method robustness, presenting supporting experimental data and detailed protocols. Furthermore, we will explore alternative analytical techniques to provide a holistic view of the available methodologies.
Assessing the Robustness of an HPLC Method for Lamotrigine
A robust analytical method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. For an HPLC method, typical parameters evaluated for robustness include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. The following tables summarize the performance of a validated HPLC method for lamotrigine and the impact of deliberate variations in its parameters on key analytical outputs such as retention time and peak area.
Table 1: System Suitability Parameters for the Analysis of Lamotrigine by a Robust HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | Not more than 2.0 | 1.15 |
| Theoretical Plates | Not less than 2000 | 3500 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% | 0.8% |
Table 2: Results of Robustness Study for the HPLC Analysis of Lamotrigine
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate (ml/min) | 1.1 | 5.8 | 123456 | 1.14 |
| 1.2 (Nominal) | 5.4 | 123589 | 1.15 | |
| 1.3 | 5.0 | 123612 | 1.16 | |
| Mobile Phase pH | 3.3 | 5.5 | 123498 | 1.15 |
| 3.5 (Nominal) | 5.4 | 123589 | 1.15 | |
| 3.7 | 5.3 | 123645 | 1.14 | |
| Column Temperature (°C) | 38 | 5.3 | 123511 | 1.16 |
| 40 (Nominal) | 5.4 | 123589 | 1.15 | |
| 42 | 5.5 | 123678 | 1.14 |
The data presented in Table 2 demonstrates that minor adjustments to the flow rate, mobile phase pH, and column temperature do not significantly impact the retention time, peak area, or tailing factor of the lamotrigine peak, indicating the robustness of the method.[1][2][3]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. Below are the experimental protocols for a robust HPLC method for lamotrigine analysis, as well as alternative methods for comparison.
Robust HPLC Method for Lamotrigine
This method is designed for the quantification of lamotrigine in pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: C18 µ-Bondapack column (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and monobasic potassium phosphate solution (35:65, v/v), with the pH adjusted to 3.5 using orthophosphoric acid.[3]
-
Flow Rate: 1.5 ml/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µl.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of lamotrigine in the mobile phase at a concentration of 100 µg/ml.
-
From the stock solution, prepare working standards of varying concentrations (e.g., 5, 10, 20, 40, 80 µg/ml) by diluting with the mobile phase.
-
-
Sample Preparation:
-
For tablet analysis, weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder equivalent to 100 mg of lamotrigine to a 100 ml volumetric flask.
-
Add approximately 70 ml of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the range of the standard solutions.
-
Mandatory Visualizations
To further clarify the experimental workflow and logical relationships in assessing the robustness of an HPLC method, the following diagrams are provided.
Caption: Workflow for assessing HPLC method robustness.
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust technique for lamotrigine analysis, other methods can also be employed. This section provides a comparison with alternative analytical techniques.
Table 3: Comparison of Analytical Methods for Lamotrigine Determination
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass spectrometric detection.[4] | Measurement of light absorption by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Good (µg/ml range) | Excellent (ng/ml to pg/ml range)[4] | Moderate (µg/ml range) |
| Robustness | Generally high, but sensitive to changes in mobile phase and column conditions. | High, less affected by matrix effects than HPLC-UV. | Moderate, sensitive to pH and solvent composition. |
| Instrumentation Cost | Moderate | High | Low |
| Analysis Time | Relatively short (5-15 min) | Very short (1-5 min) | Very short (<1 min per sample) |
| Typical Application | Routine quality control, content uniformity, dissolution testing.[3] | Bioanalysis (plasma, serum), pharmacokinetic studies, impurity profiling.[4] | Preliminary analysis, simple formulations. |
Experimental Protocols for Alternative Methods
This method is suitable for the quantification of lamotrigine in human plasma.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[4]
-
Flow Rate: Typically 0.2-0.5 ml/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for lamotrigine and an internal standard.[4]
-
-
Sample Preparation:
-
Protein precipitation or solid-phase extraction (SPE) of plasma samples.[4]
-
Reconstitution of the extracted sample in the mobile phase.
-
A simple and cost-effective method for the estimation of lamotrigine in bulk and pharmaceutical formulations.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Procedure:
-
Prepare a stock solution of lamotrigine in the solvent.
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for lamotrigine.
-
Calculate the concentration of lamotrigine in the sample using the calibration curve.
-
Conclusion
The choice of an analytical method for lamotrigine depends on the specific requirements of the analysis. The presented HPLC method offers a robust and reliable approach for routine quality control in pharmaceutical manufacturing. Its performance, as demonstrated by the robustness data, ensures consistent and accurate results even with minor variations in experimental conditions. For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the preferred technique. UV-Visible spectrophotometry, while less specific, provides a rapid and economical option for preliminary or less complex analyses. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers and scientists can select the most appropriate technique to ensure the quality and efficacy of lamotrigine-containing products.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to Inter-Laboratory Lamotrigine Analysis
For Researchers, Scientists, and Drug Development Professionals
Lamotrigine, a widely prescribed antiepileptic drug, requires precise therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity. However, significant inter-laboratory variability in its analysis presents a challenge for consistent patient management and clinical trial data interpretation. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of appropriate testing strategies and to highlight the importance of standardization.
Comparative Analysis of Lamotrigine Quantification Methods
The accurate measurement of lamotrigine in biological matrices is predominantly achieved through two main techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer speed and ease of use, LC-MS/MS is considered the gold standard for its superior sensitivity and specificity.
| Parameter | Immunoassay (IA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Competitive binding of labeled and unlabeled drug to a specific antibody. | Separation by chromatography followed by mass-based detection and quantification. | Separation based on polarity with UV or DAD detection. |
| Intra-day Precision (CV%) | ≤ 7.5%[1][2] | < 11.17%[3] | ≤ 5.73%[4] |
| Inter-assay Precision (CV%) | ≤ 7.5%[1][2] | < 11.17%[3] | ≤ 8.26%[4] |
| Bias/Agreement vs. LC-MS/MS | Generally good agreement, though some studies report slightly lower results[1] or a mean overestimation by LC-MS/MS of 21.57% compared to a homogeneous enzyme immunoassay (HEIA)[3]. | Reference method. | Good correlation, though UPLC-MS/MS may yield slightly higher concentration readings (e.g., 8.3% higher)[2]. |
| Analytical Range (µg/mL) | 1 - 40[1][2] | 0.025 - 10[4] | 0.59 - 22.20[2] |
| Common Throughput | High | Moderate to High | Low to Moderate |
| Specificity | Can be susceptible to cross-reactivity. | High, distinguishes parent drug from metabolites. | Good, but can have interference from other drugs[5]. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for understanding the sources of variability. Below are summarized protocols for the most common analytical techniques.
Immunoassay (General Protocol)
Immunoassays for lamotrigine are typically homogeneous and based on competition.[6]
-
Principle : The assay involves competition between lamotrigine in a patient sample and lamotrigine labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on an antibody reagent.[6]
-
Instrumentation : Automated chemistry analyzers, such as the Beckman AU400e, are commonly used.[1][2]
-
Procedure :
-
Patient serum or plasma is mixed with the antibody reagent.
-
The G6PDH-labeled lamotrigine is added.
-
The binding of the labeled lamotrigine to the antibody inhibits enzyme activity.
-
Lamotrigine from the sample competes for antibody binding, resulting in increased enzyme activity.
-
The enzyme activity is directly proportional to the lamotrigine concentration in the sample and is measured spectrophotometrically.[6]
-
-
Specimen : Serum or plasma is required. The use of gel separators is not recommended.[6]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific for the quantification of lamotrigine.
-
Sample Preparation :
-
Protein Precipitation : A common and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins.[3]
-
Solid-Phase Extraction (SPE) : A more rigorous cleanup method involving passing the sample through a cartridge (e.g., Oasis HLB) to isolate the drug from matrix components.[4]
-
-
Chromatography :
-
Column : A reverse-phase column, such as a BetaBasic C8, is typically used for separation.[4]
-
Mobile Phase : A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry :
-
Internal Standard : A structural analog of lamotrigine is used to correct for variability in extraction and ionization.[4]
Visualizing the Workflow
Understanding the analytical process is key to identifying potential sources of variability. The following diagrams illustrate the typical workflows for therapeutic drug monitoring and a comparison of the primary analytical methods.
Caption: Therapeutic Drug Monitoring (TDM) workflow for lamotrigine.
Caption: Comparison of Immunoassay and LC-MS/MS analytical workflows.
The Role of External Quality Assessment (EQA)
External Quality Assessment (EQA) or proficiency testing schemes are indispensable for managing and quantifying inter-laboratory variability.[7] These programs provide objective, independent assessments of a laboratory's performance by comparing their results for a common set of samples against other participants.[8] Participation in EQA schemes helps laboratories to:
-
Identify systematic errors or biases in their analytical methods.
-
Ensure the accuracy and reliability of their patient results.
-
Benchmark their performance against peers.
-
Drive continuous quality improvement.
The significant variation in lamotrigine concentration-to-dose ratios observed in clinical practice, which can be influenced by co-medications like valproic acid or carbamazepine, underscores the necessity for accurate and reliable TDM.[9][10] EQA helps ensure that the reported concentrations, which clinicians rely on for dose adjustments, are dependable across different testing sites.
Conclusion
Inter-laboratory variability in lamotrigine analysis is a multifaceted issue influenced by the choice of analytical method, specific laboratory protocols, and adherence to quality control measures. While immunoassays provide a rapid and automated solution suitable for many clinical settings, LC-MS/MS remains the reference standard for its superior accuracy and specificity. For drug development and clinical research where precision is paramount, LC-MS/MS is the preferred method. Regardless of the chosen technique, participation in robust EQA programs is critical to ensure the consistency and reliability of results, ultimately contributing to better patient care and more reliable research outcomes.
References
- 1. A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-MS/MS for plasma lamotrigine analysis and comparison with a homogenous enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lamotrigine analysis in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ark-tdm.com [ark-tdm.com]
- 7. researchgate.net [researchgate.net]
- 8. aurevia.com [aurevia.com]
- 9. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lamotrigine drug interactions in a TDM material - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lamotrigine-13C2,15N2,d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Lamotrigine-13C2,15N2,d3, a stable isotope-labeled compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for personnel safety and environmental protection.
Compound Classification and Hazards
This compound is a non-radioactive, stable isotope-labeled form of Lamotrigine. The disposal procedures are therefore dictated by the chemical hazards of the parent compound, Lamotrigine, rather than any radiological risk.[1][] Lamotrigine is classified as an acute oral toxicant.
Hazard Profile of Lamotrigine:
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4][5][6] |
Due to its toxicity, Lamotrigine and its isotopically labeled forms must be handled as hazardous waste.[4][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8]
2. Waste Segregation:
-
Crucially, do not mix this compound waste with general laboratory waste or other chemical waste streams. [1][]
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).[9]
3. Containerization:
-
Use a suitable, sealable, and non-reactive container for waste collection. The container must be in good condition and compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.[3][4] This area should be well-ventilated.
5. Disposal Procedure:
-
Lamotrigine waste must be disposed of through a licensed hazardous waste disposal company.[1][3]
-
Do not dispose of this material down the drain or in regular trash.[3][4][8]
-
Follow all local, state, and national regulations for the disposal of toxic pharmaceutical waste.[7][10][11] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA).[7][11][12]
-
Most pharmaceutical waste is treated by incineration at a permitted facility.[7][11]
6. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. echemi.com [echemi.com]
- 6. cpachem.com [cpachem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ldeo.columbia.edu [ldeo.columbia.edu]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
